molecular formula C7H5BrClI B3047074 1-Bromo-5-chloro-4-iodo-2-methylbenzene CAS No. 1349718-82-6

1-Bromo-5-chloro-4-iodo-2-methylbenzene

Cat. No.: B3047074
CAS No.: 1349718-82-6
M. Wt: 331.37
InChI Key: GYDUWILOVVPLKQ-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C7H5BrClI and its molecular weight is 331.37. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-5-chloro-4-iodo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-4-iodo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUWILOVVPLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717840
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
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Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-82-6
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID20717840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated aromatic compounds are highly prized building blocks in medicinal chemistry, agrochemicals, and materials science. Their orthogonal reactivity profiles allow for sequential, site-specific cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), enabling the modular assembly of complex molecular architectures. This whitepaper provides an in-depth, self-validating synthetic protocol for 1-bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6)[1]. Designed for researchers and drug development professionals, this guide details a robust five-step synthesis starting from inexpensive m-toluidine, emphasizing the mechanistic causality and regiochemical control at each stage.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of a tetrasubstituted benzene ring requires precise control over electrophilic aromatic substitution (EAS) directing effects. The target molecule features four substituents: a methyl group, a bromine atom, a chlorine atom, and an iodine atom.

To achieve this specific substitution pattern (1-bromo, 2-methyl, 4-iodo, 5-chloro), we utilize a directed, sequential halogenation strategy followed by a Sandmeyer-type functional group transformation.

SynthesisRoute A m-Toluidine B 3-Methylacetanilide A->B Ac2O C 4-Bromo-3-methylacetanilide B->C NBS, DMF D 4-Bromo-2-chloro- 5-methylacetanilide C->D NCS, AcOH E 4-Bromo-2-chloro- 5-methylaniline D->E HCl, EtOH F 1-Bromo-5-chloro- 4-iodo-2-methylbenzene E->F 1. NaNO2/HCl 2. KI

Forward synthesis route for 1-bromo-5-chloro-4-iodo-2-methylbenzene.
Explaining the Causality of Experimental Choices
  • Step 1 (Protection): Direct halogenation of m-toluidine would lead to over-halogenation and oxidative degradation of the free amine. Acetylation with acetic anhydride masks the amine, converting it into an acetamido (-NHAc) group. This moderates its activating power while preserving its strong ortho/para-directing nature[2].

  • Step 2 (Regioselective Bromination): The -NHAc group is a stronger activating group than the -CH3 group. According to the Crum Brown–Gibson rule, the most powerful activating group dictates the regiochemistry[2]. Bromination with N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) strongly favors the para position relative to the -NHAc group due to steric bulk and solvent-stabilized transition states[3]. This yields 4-bromo-3-methylacetanilide.

  • Step 3 (Regioselective Chlorination): In 4-bromo-3-methylacetanilide, the para position to the -NHAc group is blocked by bromine. The incoming chlorine must go to an ortho position (C2 or C6). The C2 position is sterically hindered (flanked by -NHAc and -CH3). The C6 position, however, is sterically accessible and is also para to the -CH3 group, benefiting synergistically from its weak electron-donating effect. Thus, chlorination with N-Chlorosuccinimide (NCS) occurs exclusively at C6.

  • Step 4 & 5 (Deprotection & Sandmeyer Iodination): Acidic hydrolysis removes the acetyl protecting group. The resulting aniline is diazotized using nitrous acid. The diazonium salt is then displaced by an iodide nucleophile (via KI) in a Sandmeyer-type reaction, which is highly efficient for installing iodine without the strict need for a copper catalyst[4].

Quantitative Data & Reaction Summary

The following table summarizes the optimized reaction parameters, reagents, and expected yields for the five-step workflow.

StepReaction TypeStarting MaterialReagents & ConditionsProductExpected Yield
1 Acetylationm-ToluidineAc₂O, DCM, 0 °C to RT3-Methylacetanilide92–95%
2 Bromination3-MethylacetanilideNBS, DMF, 0 °C to RT4-Bromo-3-methylacetanilide85–88%
3 Chlorination4-Bromo-3-methylacetanilideNCS, AcOH, 60 °C4-Bromo-2-chloro-5-methylacetanilide75–80%
4 Deprotection4-Bromo-2-chloro-5-methylacetanilideHCl (conc.), EtOH, Reflux4-Bromo-2-chloro-5-methylaniline90–95%
5 Iodination4-Bromo-2-chloro-5-methylaniline1. NaNO₂, HCl, 0 °C2. KI, H₂O, RT to 60 °C1-Bromo-5-chloro-4-iodo-2-methylbenzene65–70%

Experimental Methodologies (Step-by-Step Protocols)

Note: All procedures should be conducted in a well-ventilated fume hood using appropriate PPE. Halogenating agents and diazonium intermediates require careful handling.

Step 1: Synthesis of 3-Methylacetanilide

  • Dissolve m-toluidine (10.0 g, 93.3 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (10.5 g, 102.6 mmol) dropwise over 15 minutes to control the exothermic reaction.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid.

Step 2: Synthesis of 4-Bromo-3-methylacetanilide

  • Dissolve 3-methylacetanilide (10.0 g, 67.0 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS) (12.5 g, 70.3 mmol) portion-wise over 30 minutes, keeping the flask protected from light[3].

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice water (300 mL) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with distilled water, and recrystallize from ethanol to afford the pure brominated intermediate.

Step 3: Synthesis of 4-Bromo-2-chloro-5-methylacetanilide

  • Suspend 4-bromo-3-methylacetanilide (10.0 g, 43.8 mmol) in glacial acetic acid (60 mL).

  • Add N-Chlorosuccinimide (NCS) (6.4 g, 48.2 mmol) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 6 hours. The acetic acid acts as both a solvent and a mild acid catalyst to activate the NCS.

  • Cool the mixture to room temperature and pour it into crushed ice (200 g).

  • Filter the precipitate, wash with cold water, and purify via silica gel plug (Hexanes/EtOAc) to remove trace succinimide byproducts.

Step 4: Synthesis of 4-Bromo-2-chloro-5-methylaniline

  • Suspend the chlorinated acetanilide (8.0 g) in a mixture of ethanol (40 mL) and concentrated HCl (15 mL).

  • Reflux the mixture for 4–6 hours. Monitor the disappearance of the starting material via TLC.

  • Cool to room temperature and carefully neutralize with 10% NaOH (aq) until the pH reaches 8.

  • Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford the free aniline.

Step 5: Synthesis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

  • Suspend 4-bromo-2-chloro-5-methylaniline (5.0 g, 22.7 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool to 0–5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.88 g, 27.2 mmol) in water (10 mL). Add this dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (KI) (9.4 g, 56.7 mmol) in water (20 mL).

  • Add the cold diazonium salt solution dropwise to the KI solution. (Caution: Nitrogen gas will evolve vigorously)[4].

  • Stir at room temperature for 2 hours, then heat gently to 60 °C for 30 minutes to drive the reaction to completion.

  • Extract the mixture with dichloromethane (3 × 40 mL). Wash the combined organic layers with saturated sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine (I₂) to water-soluble iodide (I⁻).

  • Dry over Na₂SO₄, concentrate, and purify via column chromatography (100% hexanes) to yield the target compound as a crystalline solid[1].

Analytical Characterization & Quality Control

To validate the structural integrity and regiochemistry of the final product, nuclear magnetic resonance (NMR) spectroscopy is critical.

  • ¹H NMR Profile (Theoretical, CDCl₃): The tetrasubstituted benzene ring leaves only two aromatic protons (at C3 and C6). Because these protons are para to one another, they do not exhibit ortho- or meta-coupling. The ¹H NMR spectrum will display two distinct, sharp singlets in the aromatic region (approx. 7.5–7.8 ppm), alongside a 3H singlet for the methyl group (approx. 2.4 ppm). The presence of two singlets definitively rules out undesired ortho-halogenated isomers, validating the self-correcting regioselectivity of the workflow.

References

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem . National Institutes of Health (NIH).[Link]

  • Electrophilic aromatic directing groups . Wikipedia.[Link]

  • N-Bromosuccinimide . Wikipedia.[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . PubMed Central (PMC).[Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.

Introduction: Understanding the Molecular Profile

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS No. 1349718-82-6) is a halogenated derivative of toluene.[1][2] Its structure, featuring a combination of bromo, chloro, iodo, and methyl substituents on a benzene ring, dictates its physicochemical properties and, consequently, its solubility. The presence of multiple large, hydrophobic halogen atoms and a nonpolar methyl group suggests that the molecule will exhibit limited aqueous solubility and a preference for organic solvents.

A key indicator of its lipophilicity is the predicted octanol-water partition coefficient (XLogP3) of 4.3, which points towards a high tendency to partition into nonpolar environments.[2][3] The molecular weight of the compound is approximately 331.37 g/mol .[2][3]

Table 1: Physicochemical Properties of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

PropertyValueSource
CAS Number1349718-82-6[1][2]
Molecular FormulaC₇H₅BrClI[2]
Molecular Weight331.37 g/mol [2][3]
IUPAC Name1-bromo-5-chloro-4-iodo-2-methylbenzene[2]
Predicted XLogP34.3[2][3]
InChIKeyGYDUWILOVVPLKQ-UHFFFAOYSA-N[1][2]

Theoretical Solubility Profile: A Predictive Analysis

In the absence of extensive empirical data, a qualitative prediction of solubility can be derived from the principle of "like dissolves like."[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Aqueous Solubility

The substantial nonpolar surface area of 1-Bromo-5-chloro-4-iodo-2-methylbenzene, conferred by the benzene ring and its halogen and methyl substituents, indicates that its solubility in water will be extremely low.[5] The molecule lacks significant hydrogen bonding capabilities, which are crucial for solubility in protic solvents like water.[4]

Solubility in Organic Solvents

Based on its structure as a substituted toluene, 1-Bromo-5-chloro-4-iodo-2-methylbenzene is expected to be soluble in a range of organic solvents.[5][6]

  • Nonpolar Aprotic Solvents: High solubility is anticipated in nonpolar solvents such as other aromatic hydrocarbons (e.g., toluene, benzene, xylenes), and aliphatic hydrocarbons (e.g., hexane, heptane).[4][6] The van der Waals forces between the solute and these solvents are expected to be favorable for dissolution.

  • Polar Aprotic Solvents: Good to moderate solubility is expected in polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and halogenated solvents (e.g., dichloromethane, chloroform).[6] While these solvents possess some polarity, their overall character is compatible with the largely nonpolar nature of the target compound.

  • Polar Protic Solvents: Lower solubility is expected in polar protic solvents such as alcohols (e.g., ethanol, methanol). While the alkyl chains of these alcohols can interact with the solute, the strong hydrogen bonding network of the solvent may be disrupted unfavorably upon dissolution of the nonpolar solute.

Table 2: Predicted Qualitative Solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWaterVery LowHighly nonpolar structure, lack of hydrogen bonding.
Nonpolar AproticToluene, HexaneHigh"Like dissolves like," favorable van der Waals interactions.[4]
Polar AproticDichloromethane, Acetone, Diethyl EtherGood to ModerateSolute can interact with the nonpolar regions of the solvent molecules.
Polar ProticEthanol, MethanolLow to ModerateDisruption of the solvent's hydrogen bonding network is energetically unfavorable.

Experimental Determination of Solubility

To obtain quantitative solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene in various solvents.

Safety Precautions
  • Hazard Identification: 1-Bromo-5-chloro-4-iodo-2-methylbenzene is classified as harmful (GHS07).[1] The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Materials and Reagents
  • 1-Bromo-5-chloro-4-iodo-2-methylbenzene (solid)

  • Selected solvents for testing (e.g., water, toluene, hexane, dichloromethane, acetone, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (e.g., 10 mg) prep2 Add to a vial prep1->prep2 prep3 Add a known volume of solvent (e.g., 1 mL) prep2->prep3 equil Agitate at a constant temperature (e.g., 24-48 hours) prep3->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 an1 Take an aliquot of the supernatant sep2->an1 an2 Filter through a syringe filter an1->an2 an3 Dilute the filtrate an2->an3 an4 Analyze by HPLC an3->an4

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-Bromo-5-chloro-4-iodo-2-methylbenzene (e.g., 10 mg) and place it into a series of vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 1-Bromo-5-chloro-4-iodo-2-methylbenzene of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor.

Computational Approaches to Solubility Prediction

For a more rapid, albeit less definitive, assessment of solubility, computational models can be employed. These methods are particularly useful for high-throughput screening of compounds in early-stage drug discovery.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to establish a statistical relationship with experimentally determined solubility data.[8] While powerful, their accuracy depends on the quality and diversity of the training data.[8][9]

  • Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to fundamental molecular properties.[8]

  • Machine Learning Models: Modern machine learning algorithms can be trained on large datasets to predict the solubility of new compounds in various solvents and at different temperatures.[10][11]

computational_workflow cluster_input Input cluster_models Prediction Models cluster_output Output input_structure Molecular Structure (SMILES, InChI) qspr QSPR Models input_structure->qspr thermo Thermodynamic Models input_structure->thermo ml Machine Learning input_structure->ml output_sol Predicted Solubility (mg/mL, mol/L) qspr->output_sol thermo->output_sol ml->output_sol

Caption: General workflow for computational solubility prediction.

Conclusion

The solubility of 1-Bromo-5-chloro-4-iodo-2-methylbenzene is a critical parameter for its application in research and development. While its polysubstituted, halogen-rich structure strongly suggests poor aqueous solubility and a preference for nonpolar organic solvents, empirical determination is paramount for obtaining precise, actionable data. The protocols and theoretical framework presented in this guide provide a robust foundation for scientists to confidently assess the solubility of this compound, thereby facilitating its effective use in subsequent experimental endeavors.

References

  • Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange. Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). ACS Publications. Retrieved from [Link]

  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What solvents can dissolve toluene? - Blog - Yuze Chemical Technology. (2025, June 9). Retrieved from [Link]

  • 1-Bromo-4-chloro-2-iodo-5-methylbenzene | C7H5BrClI | CID 53216883 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-bromo-4-iodo-2-methylbenzene, CAS No. 202865-85-8 - iChemical. (n.d.). Retrieved from [Link]

  • Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (2008, August 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]

  • Solubility of chlorine in benzene, toluene, ethylbenzene, o-, m-, and p-xylenes, and 2-, 3-, and 4-chlorotoluenes | Semantic Scholar. (1981, April 1). Retrieved from [Link]

  • Solubility of chlorine in benzene, toluene, ethylbenzene, o-, m-, and p-xylenes, and 2-, 3-, and 4-chlorotoluenes - ACS Publications. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry LibreTexts. (2023, August 31). Retrieved from [Link]

  • Toluene - chemeurope.com. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5) - Cheméo. (n.d.). Retrieved from [Link]

Sources

Spectral Data Analysis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the predicted spectral data for the compound 1-bromo-5-chloro-4-iodo-2-methylbenzene. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from structurally analogous compounds, to provide a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of polysubstituted aromatic compounds.

Introduction

1-Bromo-5-chloro-4-iodo-2-methylbenzene is a highly substituted aromatic compound with the molecular formula C₇H₅BrClI.[1] Its structure presents a unique arrangement of four different substituents on a benzene ring, making the elucidation of its spectral properties a valuable exercise in understanding the interplay of electronic and steric effects in spectroscopy. The accurate characterization of such molecules is paramount in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, where precise structural confirmation is a prerequisite for further research and development.

This guide will provide a comprehensive prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 1-bromo-5-chloro-4-iodo-2-methylbenzene. The predictions are grounded in the analysis of spectral data from related compounds, including 1-bromo-4-chloro-2-methylbenzene and various other halogenated toluenes and benzenes.

Molecular Structure and Predicted Spectroscopic Features

The structure of 1-bromo-5-chloro-4-iodo-2-methylbenzene is depicted below. The numbering of the carbon atoms is based on IUPAC nomenclature.

Figure 1: Molecular structure of 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-bromo-5-chloro-4-iodo-2-methylbenzene is predicted to be relatively simple, showing signals for the two aromatic protons and the three methyl protons.

Experimental Protocol (Hypothetical)

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
CH₃2.3 - 2.5Singlet (s)N/AThe methyl group is adjacent to the bromine-bearing carbon and is expected to have a chemical shift in the typical range for methyl groups on a benzene ring. For instance, the methyl protons in 2-bromo-5-chlorotoluene appear at δ 2.321 ppm.[2]
Ar-H (H3)7.4 - 7.6Singlet (s)N/AThis proton is flanked by a chlorine and an iodine atom. The deshielding effects of these halogens are expected to shift this proton downfield. Due to the substitution pattern, no adjacent protons are available for coupling, resulting in a singlet.
Ar-H (H6)7.6 - 7.8Singlet (s)N/AThis proton is situated between a bromine and a methyl group. The bromine atom's deshielding effect will be significant. Similar to H3, it lacks adjacent protons for coupling, thus appearing as a singlet. In 2-bromo-5-chlorotoluene, the proton at a similar position appears at δ 7.378 ppm.[2] The presence of an additional iodine in the target molecule is expected to cause a further downfield shift.

Table 1: Predicted ¹H NMR data for 1-bromo-5-chloro-4-iodo-2-methylbenzene.

G cluster_0 Predicted ¹H NMR Spectrum CH₃ (s)\nδ 2.3-2.5 CH₃ (s) δ 2.3-2.5 Ar-H (s)\nδ 7.4-7.6 Ar-H (s) δ 7.4-7.6 Ar-H (s)\nδ 7.6-7.8 Ar-H (s) δ 7.6-7.8

Figure 2: Schematic of the predicted ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.

Experimental Protocol (Hypothetical)

The ¹³C NMR spectrum would typically be acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence would be used to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃20 - 25Typical range for a methyl group attached to an aromatic ring.
C1 (C-Br)115 - 125The carbon attached to bromine is expected to be shielded compared to other halogen-bearing carbons.
C2 (C-CH₃)138 - 142The quaternary carbon attached to the methyl group.
C3 (C-H)130 - 135Aromatic CH carbon, influenced by adjacent chloro and iodo substituents.
C4 (C-I)90 - 100The carbon attached to iodine is expected to be significantly shielded due to the heavy atom effect.
C5 (C-Cl)132 - 136The carbon attached to chlorine.
C6 (C-H)135 - 140Aromatic CH carbon, influenced by the adjacent bromo and methyl groups.

Table 2: Predicted ¹³C NMR data for 1-bromo-5-chloro-4-iodo-2-methylbenzene.

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to provide the molecular weight and information about the isotopic distribution of bromine and chlorine, as well as characteristic fragmentation patterns.

Experimental Protocol (Hypothetical)

A low-resolution mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. High-resolution mass spectrometry (HRMS) would be used for accurate mass determination.

Predicted MS Data
  • Molecular Ion (M⁺): The nominal molecular weight is 330 g/mol . However, due to the isotopic distribution of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic cluster of peaks. The most abundant peaks will be at m/z 330 (for C₇H₅⁷⁹Br³⁵ClI) and 332 (for C₇H₅⁸¹Br³⁵ClI and C₇H₅⁷⁹Br³⁷ClI), with a significant peak at m/z 334 (for C₇H₅⁸¹Br³⁷ClI). The exact mass is 329.83079 Da.[1]

  • Major Fragmentation Pathways:

    • Loss of a halogen atom: Fragmentation is likely to initiate with the loss of the largest and most labile halogen, iodine, leading to a fragment ion at m/z 203/205. Subsequent loss of bromine or chlorine from this fragment is also possible.

    • Loss of a methyl group: Loss of the methyl group (CH₃) from the molecular ion would result in a fragment at m/z 315/317/319.

    • Loss of HBr or HCl: Elimination of HBr or HCl is another possible fragmentation pathway.

M [M]⁺˙ m/z 330/332/334 M_minus_I [M-I]⁺ m/z 203/205 M->M_minus_I - I M_minus_CH3 [M-CH₃]⁺ m/z 315/317/319 M->M_minus_CH3 - CH₃

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the aromatic ring and the various substituents.

Experimental Protocol (Hypothetical)

The IR spectrum could be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or dissolved in a suitable solvent like CCl₄.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeRationale
3100 - 3000Aromatic C-H stretchTypical for C-H bonds on a benzene ring.
2950 - 2850Aliphatic C-H stretchCorresponding to the methyl group C-H bonds.
1600 - 1450Aromatic C=C stretchMultiple bands are expected in this region, characteristic of the benzene ring.
1200 - 1000C-H in-plane bending
900 - 675C-H out-of-plane bendingThe substitution pattern will influence the exact position of these bands.
800 - 600C-Cl stretch
600 - 500C-Br stretch
Below 500C-I stretchThe C-I stretching vibration is expected at a low frequency.

Table 3: Predicted IR absorption frequencies for 1-bromo-5-chloro-4-iodo-2-methylbenzene. The IR spectrum of 1-bromo-4-iodobenzene shows characteristic peaks in some of these regions, which supports these predictions.[3]

Conclusion

This in-depth technical guide provides a comprehensive set of predicted spectral data for 1-bromo-5-chloro-4-iodo-2-methylbenzene. While experimental verification is the ultimate standard for structural elucidation, the predictive analysis presented here, based on established spectroscopic principles and data from analogous compounds, offers a solid foundation for researchers working with this or structurally similar molecules. The detailed rationale behind each prediction is intended to serve as a valuable tool for spectral interpretation and structural confirmation in the absence of readily available experimental data.

References

  • PubChem. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. National Center for Biotechnology Information. [Link]

  • NIST. Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. [Link]

Sources

"1-Bromo-5-chloro-4-iodo-2-methylbenzene" safety information

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

This guide provides comprehensive safety information and handling protocols for 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS No. 1349718-82-6), a polyhalogenated aromatic hydrocarbon. It is intended for researchers, scientists, and drug development professionals who may use this compound as a chemical intermediate. This document synthesizes established safety protocols with practical insights derived from the compound's likely application in advanced organic synthesis, such as palladium-catalyzed cross-coupling reactions.

Introduction and Scientific Context

1-Bromo-5-chloro-4-iodo-2-methylbenzene is a substituted toluene molecule functionalized with three different halogen atoms. Its structure makes it a valuable building block in multi-step organic synthesis. The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under conditions like those found in the Sonogashira, Suzuki, or Stille coupling reactions allows for sequential, site-selective introduction of new functional groups. This level of control is critical in the construction of complex molecules, such as chiral ligands for asymmetric catalysis, where precise three-dimensional architecture is paramount. For instance, this compound serves as a key precursor in the synthesis of derivatives of 1,1'-Spirobiindane-7,7'-diol (SPINOL), a privileged chiral scaffold.[1][2]

Given its classification as a polyhalogenated aromatic hydrocarbon (PHAH), this compound warrants a high degree of caution. PHAHs as a class are noted for their environmental persistence and potential for long-term health effects.[3] Therefore, a robust understanding of its hazard profile and the implementation of rigorous safety protocols are not merely best practices but essential prerequisites for its use in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of this compound. The primary hazards are associated with its irritant properties, potential toxicity, and the hazardous nature of the reagents it is commonly used with.

Intrinsic Hazards of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS signal word is "Warning" and the pictogram is the GHS07 Exclamation Mark. While specific toxicological data such as LD50 values are not available, the general toxicology of polyhalogenated aromatics suggests that researchers should assume the potential for long-term health effects with repeated or chronic exposure.[3]

Physicochemical and Hazard Data Summary
PropertyValue / InformationSource(s)
CAS Number 1349718-82-6PubChem[4]
Molecular Formula C₇H₅BrClIPubChem[4]
Molecular Weight 331.38 g/mol Ambeed[5]
Appearance Likely a solid (powder) at room temperatureN/A
GHS Pictogram GHS07 (Exclamation Mark)MilliporeSigma[1]
Hazard Statements H302, H315, H319, H335MilliporeSigma[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501MilliporeSigma[1], Ambeed[5]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards through engineering and administrative controls before relying on PPE.

Engineering Controls

All work involving 1-Bromo-5-chloro-4-iodo-2-methylbenzene, especially the handling of the solid powder, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particulates and vapors. For weighing the solid, a ventilated balance enclosure or a dedicated area within the fume hood should be used to prevent contamination of the laboratory and analytical equipment.[6]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing, such as during the workup of a reaction mixture.

  • Hand Protection: Nitrile gloves are required. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the substance.[4]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges may be required for emergency situations like a large spill. Standard dust masks are not a substitute for proper respiratory protection.[6]

Detailed Experimental Protocols: A Use-Case in Sonogashira Coupling

To illustrate the integration of safety into practice, this section details a representative workflow for using 1-Bromo-5-chloro-4-iodo-2-methylbenzene as a substrate in a Sonogashira cross-coupling reaction. This reaction is a plausible application for this molecule, leveraging the high reactivity of the C-I bond.[5][7]

Reagents and Associated Hazards
  • 1-Bromo-5-chloro-4-iodo-2-methylbenzene: (Substrate) - Hazards as detailed above.

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): (Catalyst) - May be flammable, especially when dry and finely divided. Handle in an inert atmosphere if possible.[3][4]

  • Copper(I) Iodide (CuI): (Co-catalyst) - Harmful if swallowed. Irritant.[8][9]

  • Terminal Alkyne (e.g., Trimethylsilylacetylene): (Coupling Partner) - Highly flammable liquid and vapor. Irritant.[2][10]

  • Amine Base (e.g., Diisopropylamine): (Base/Solvent) - Flammable and corrosive liquid.

  • Solvent (e.g., THF, Toluene): (Solvent) - Flammable. May form explosive peroxides (THF).

Step-by-Step Safe Handling and Reaction Setup Workflow
  • Preparation and Planning:

    • Review the Safety Data Sheets (SDS) for all reagents before starting.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare and label all necessary glassware. All glassware must be dried to prevent quenching of reagents.

    • Ensure an appropriate spill kit is readily accessible.[11]

  • Weighing and Dispensing (Solid Reagents):

    • Perform all weighing operations within a ventilated enclosure or fume hood.[6]

    • Use a dedicated spatula for each reagent.

    • Carefully add 1-Bromo-5-chloro-4-iodo-2-methylbenzene, the palladium catalyst, and CuI to the reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and potential ignition of the dry palladium catalyst.

  • Adding Liquid Reagents:

    • Add the solvent, amine base, and terminal alkyne via syringe or cannula under an inert atmosphere.

    • Take measures to prevent static discharge, especially when handling flammable solvents.[2]

  • Reaction Monitoring and Workup:

    • Conduct the reaction behind the fume hood sash.

    • Upon completion, quench the reaction carefully according to the specific protocol, often with an aqueous solution like saturated ammonium chloride to complex with the copper salts.[12]

    • Perform all extractions and solvent removal steps within the fume hood.

The following diagram illustrates the logical flow and critical safety checkpoints for this workflow.

G Workflow: Safe Handling for Sonogashira Coupling cluster_prep Preparation Phase cluster_execution Execution Phase (in Fume Hood) cluster_cleanup Post-Reaction Phase A Review All SDS B Verify Fume Hood Operation C Prepare & Label Glassware D Assemble Spill Kit E Don PPE (Goggles, Gloves, Lab Coat) D->E Proceed to Execution F Establish Inert Atmosphere (N2 / Argon) E->F G Weigh & Add Solids (Substrate, Pd Catalyst, CuI) F->G Critical Step: Avoid dust inhalation H Add Liquids via Syringe (Solvent, Base, Alkyne) G->H Critical Step: Avoid splashes I Run Reaction (Behind Sash) H->I J Quench Reaction Carefully I->J K Aqueous Workup / Extraction J->K L Solvent Removal (Rotovap in Hood) K->L M Segregate Halogenated Waste L->M Proceed to Cleanup N Decontaminate Glassware O Clean Work Area P Remove & Dispose of PPE Q Wash Hands Thoroughly

Caption: Safe handling workflow for a palladium-catalyzed reaction.

Emergency Procedures

Spills

A chemical spill should be treated with immediate and deliberate action.

  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills of flammable liquids.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11][13]

    • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (Outside of the fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or involves highly flammable materials.

    • Close the laboratory doors to confine the vapors.

    • Call emergency services and inform them of the identity of the spilled material.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Bromo-5-chloro-4-iodo-2-methylbenzene or its reaction byproducts must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and solid residues should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Halogenated organic waste streams must be collected in a dedicated, labeled container. Do not mix with non-halogenated waste.[10] The high iodine and bromine content may require specific consideration by your institution's environmental health and safety (EHS) office.

  • Disposal Pathway: All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations. Incineration is a common disposal method for halogenated organic compounds.[13]

Storage and Stability

  • Store 1-Bromo-5-chloro-4-iodo-2-methylbenzene in a tightly sealed container.

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • A recommended storage temperature is 4°C, and the material should be protected from light to prevent potential degradation.[1]

References

  • Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. MDPI. [Link]

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Copper iodide – Knowledge and References. Taylor & Francis. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Perspective on halogenated organic compounds. National Center for Biotechnology Information. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Facile Synthesis of Enantiopure 1,1′-Spirobiindane-7,7′-diol and Its 4,4′Derivatives. ResearchGate. [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. National Center for Biotechnology Information. [Link]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal. [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit. [Link]

Sources

Methodological & Application

High-Fidelity Selective Suzuki Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

[1]

Executive Summary

Target Molecule: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) Primary Challenge: Discriminating between three distinct halogen reaction sites (I, Br, Cl) within a sterically congested scaffold.[1] Solution: A sequential, orthogonal coupling strategy leveraging intrinsic electronic bond dissociation energies (BDE) and steric differentiation.

This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene . The presence of an ortho-methyl group at C2 and an ortho-chloro group at C5 creates a unique steric environment that, when combined with the electronic lability of the C–I bond, allows for near-perfect regiocontrol.

Mechanistic Analysis & Reactivity Profile[2][3]

Halogen Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) is the selectivity-determining step.[2] For this substrate, the reactivity order is governed by:

  • Bond Strength (Electronic): C–I (Weakest) > C–Br > C–Cl (Strongest).

  • Steric Environment:

    • C4-Iodo: Flanked by H (C3) and Cl (C5).[1] The Chlorine atom (

      
      ) offers moderate hindrance, but the long C–I bond projects the reaction site away from the ring.
      
    • C1-Bromo: Flanked by H (C6) and Methyl (C2).[1] The Methyl group (

      
      ) exerts significant steric pressure, further deactivating this site relative to the C4-position.
      
    • C5-Chloro: Highly inert under standard conditions; requires specialized ligands (e.g., Buchwald biaryl phosphines) to activate.[1]

Selectivity Logic Diagram

The following decision tree illustrates the kinetic pathways available to the Pd(0) catalyst.

ReactivityLandscapeSubstrate1-Bromo-5-chloro-4-iodo-2-methylbenzenePd0Pd(0) CatalystSubstrate->Pd0Path_IPath A: C4-I Oxidative Addition(Fastest, Kinetic Product)Pd0->Path_I  Low Activation Energy (ΔG‡)Path_BrPath B: C1-Br Oxidative Addition(Slower, Sterically Hindered)Pd0->Path_Br  High ΔG‡ (Ortho-Me)Path_ClPath C: C5-Cl Oxidative Addition(Inert under Std. Conditions)Pd0->Path_Cl  Very High ΔG‡Product_AProduct A:4-Aryl-1-bromo-5-chloro-2-methylbenzenePath_I->Product_A  Transmetalation & RE

Caption: Kinetic hierarchy of oxidative addition sites. The C4-I position is electronically and sterically favored.[1]

Experimental Protocols

Protocol A: Site-Selective Coupling at C4-Iodo

Objective: Functionalize the C4 position while retaining the C1-Br and C5-Cl handles.

Rationale:

  • Catalyst: Pd(PPh₃)₄ is chosen for its bulky triphenylphosphine ligands, which enhance selectivity for the accessible Iodo group over the hindered Bromo group.

  • Base: Na₂CO₃ is a mild base that promotes transmetalation without accelerating the sluggish oxidative addition into the C–Br bond.

  • Solvent: DME/Water (dimethoxyethane) provides excellent solubility and facilitates the Suzuki mechanism via the boronate-pathway.

Materials
  • Substrate: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (degassed)

Step-by-Step Procedure
  • Setup: Charge a dried Schlenk flask or microwave vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.02 equiv) under an argon atmosphere.

  • Solvation: Add degassed DME (concentration ~0.1 M) and stir for 2 minutes to ensure homogeneity.

  • Activation: Add the Na₂CO₃ solution (2.5 equiv) via syringe.

  • Reaction:

    • Thermal: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Note: Do not exceed 80°C to avoid trace insertion into the C–Br bond.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the 4-aryl-1-bromo-5-chloro-2-methylbenzene .[1]

Protocol B: Sequential Coupling at C1-Bromo

Objective: Functionalize the C1 position after C4 has been reacted.

Rationale:

  • Challenge: The C1-Br bond is sterically shielded by the ortho-methyl group and electronically deactivated compared to the original C–I bond.

  • Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] This electron-rich, bulky Buchwald ligand facilitates oxidative addition into hindered aryl bromides and promotes reductive elimination.[1]

  • Base: K₃PO₄ is a stronger base, necessary for the transmetalation of hindered substrates.

Materials
  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst Source: Pd₂(dba)₃ (1-2 mol%)[1]

  • Ligand: SPhos (2-4 mol%) (Pd:L ratio 1:2)[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure
  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and SPhos in Toluene under argon and stir at RT for 10 minutes to generate the active catalyst species.

  • Reaction Assembly: Add the substrate (from Protocol A), the second boronic acid, and solid K₃PO₄ to a reaction vessel.

  • Initiation: Transfer the catalyst solution to the reaction vessel. Add water (10% v/v relative to Toluene).

  • Reaction: Heat to 100°C for 12–16 hours. The elevated temperature is required to overcome the steric barrier of the ortho-methyl group.

  • Workup: Standard aqueous extraction and silica purification.

Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC4-Iodo (Protocol A)C1-Bromo (Protocol B)[1]C5-Chloro
Electronic Status Highly LabileModerately LabileInert
Steric Hindrance Low (ortho-Cl)High (ortho-Me)Moderate (ortho-I/Aryl)
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-SPhos or Pd-XPhosPd-PEPPSI-IPr
Temp.[1] Window 25°C – 60°C80°C – 110°C>100°C
Risk Factor Protodehalogenation (if wet)Incomplete ConversionNo Reaction
Troubleshooting Guide
  • Loss of Selectivity (C1 coupling during Protocol A):

    • Cause: Temperature too high or catalyst too active (e.g., using SPhos for the first step).

    • Fix: Lower temperature to 40°C; switch to a less electron-rich ligand like PPh₃.[1]

  • Stalled Reaction at C1 (Protocol B):

    • Cause: Steric clash between the ortho-methyl and the incoming boronic acid.[1]

    • Fix: Switch to XPhos or RuPhos ligands; increase catalyst loading to 5 mol%; ensure anhydrous conditions if boronic acid is protodeboronating.

  • Dehalogenation (Reduction of C-I to C-H):

    • Cause: "Pd-hydride" formation usually from solvent oxidation.[1]

    • Fix: Use thoroughly degassed solvents; avoid alcohols (EtOH/MeOH) if reduction is observed; switch to Toluene/DME.

References

  • Reactivity of Polyhalogenated Arenes

    • Fairlamb, I. J. S. (2007).[3] Chemo- and site-selective palladium-catalyzed cross-coupling of dihaloarenes. Chemical Society Reviews.[1] Link

  • Suzuki Coupling Mechanism & Selectivity

    • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ligand Effects on Steric Hindrance (SPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Theoretical Prediction of Halogen Reactivity

    • Asian Journal of Research in Chemistry. (2010).[6][7] Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Link

  • Substrate Data (1-Bromo-5-chloro-4-iodo-2-methylbenzene)

    • PubChem CID 56604769.[1] Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-.[1] Link

Application Note: Chemoselective Sonogashira Cross-Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the site-specific mono-alkynylation of a tri-halogenated arene scaffold.

Executive Summary

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6)[1] is a highly valuable polyhalogenated building block in advanced organic synthesis. Featuring three distinct halogens (I, Br, Cl) on a single aromatic ring, it provides an exceptional scaffold for orthogonal, iterative cross-coupling reactions.

The Sonogashira reaction—a palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl halides[2]—is highly sensitive to the bond dissociation energy of the carbon-halogen bond. By exploiting the natural reactivity gradient of these halogens, chemists can achieve precise chemoselectivity, coupling exclusively at the C-I bond while preserving the C-Br and C-Cl bonds for downstream functionalization[3]. This guide details the mechanistic rationale, experimental causality, and a highly optimized protocol for achieving >99% regioselectivity.

Mechanistic Rationale and Causality

The success of this chemoselective protocol relies on understanding the kinetics of the catalytic cycle. The rate-determining step in the Sonogashira reaction is the oxidative addition of the aryl halide to the active Pd(0) catalyst[4].

The reactivity of aryl halides toward oxidative addition strictly follows the trend of their electrophilicity and bond dissociation energies: Ar-I > Ar-Br > Ar-Cl [5].

  • C-I Bond (Position 4): Has the lowest bond dissociation energy. Oxidative addition occurs rapidly at room temperature (20–25 °C)[2].

  • C-Br Bond (Position 1): Requires elevated thermal energy (typically >60 °C) to overcome the activation barrier for oxidative addition[2].

  • C-Cl Bond (Position 5): Highly stable; requires both high temperatures and specialized electron-rich, bulky phosphine ligands to proceed[3].

By carefully suppressing the thermal energy of the system (maintaining 25 °C) and selecting a mild standard catalyst like


, we artificially restrict the catalyst's ability to activate the C-Br and C-Cl bonds, driving the reaction exclusively at the 4-iodo position[6].

Workflow SM 1-Bromo-5-chloro-4-iodo- 2-methylbenzene Mono Mono-alkynylated (C-I Cleavage) SM->Mono Pd(PPh3)2Cl2, CuI RT, 2-4 h Di Di-alkynylated (C-Br Cleavage) Mono->Di Pd(PPh3)4, CuI 80°C, 12 h Tri Tri-alkynylated (C-Cl Cleavage) Di->Tri Pd2(dba)3, Ligand 110°C, 24 h

Figure 1: Orthogonal iterative cross-coupling workflow for polyhalogenated arenes.

Experimental Design & Optimization Data

To ensure a self-validating and robust procedure, every reagent choice is grounded in chemical causality:

  • Catalyst Selection (

    
    ):  A stable Pd(II) precatalyst that reduces in situ to Pd(0). It is chosen over highly reactive catalysts (e.g., those with 
    
    
    
    ligands) to prevent premature activation of the C-Br bond[2].
  • Co-catalyst (CuI): Essential for activating the terminal alkyne via the formation of a copper(I) acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II)-aryl complex, allowing the reaction to proceed at room temperature[2].

  • Solvent/Base Matrix (

    
     / THF):  Triethylamine acts as both the proton acceptor (facilitating Cu-acetylide formation) and a stabilizing ligand. THF is added to ensure complete solubilization of the tri-halogenated substrate.
    
Table 1: Reactivity Profile of Halogens in the Substrate
Halogen PositionApprox. Bond Dissociation EnergyRelative ReactivityRequired Activation Conditions
C-I (Position 4) ~65 kcal/molHighest Room temperature, standard Pd catalysts
C-Br (Position 1) ~81 kcal/molModerate60–80 °C, standard Pd catalysts
C-Cl (Position 5) ~96 kcal/molLowest>100 °C, specialized bulky/electron-rich ligands
Table 2: Optimization of Reaction Conditions for Chemoselectivity
EntryCatalystSolvent SystemTemp (°C)Time (h)Conversion (%)Selectivity (Mono:Di)
1 (Optimal)


/ THF (1:1)
25 4 >95 >99:1
2


/ THF (1:1)
604>9970:30 (Poor)
3


254>9595:5
4

DIPA / Toluene252>9940:60 (Failed)

Standard Operating Protocol (SOP)

Safety Warning: 1-Bromo-5-chloro-4-iodo-2-methylbenzene is an irritant. Alkynes and transition metal catalysts should be handled in a well-ventilated fume hood under inert atmosphere.

Step 1: Preparation and Degassing (Crucial for preventing Glaser homocoupling)
  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon. Repeat this cycle three times.

  • Add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 mmol, 331.4 mg)[1],

    
     (0.02 mmol, 2 mol%, 14.0 mg), and CuI (0.04 mmol, 4 mol%, 7.6 mg) to the flask.
    
  • Causality Note: Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling)[2]. To prevent this, evacuate the flask containing the solid reagents and backfill with Argon (3 cycles).

Step 2: Reagent Addition
  • Inject anhydrous, degassed THF (5.0 mL) and anhydrous Triethylamine (5.0 mL) into the flask via a syringe. Stir for 5 minutes at 25 °C to ensure a homogeneous solution.

  • Slowly add the terminal alkyne (1.05 mmol) dropwise over 10 minutes.

  • Causality Note: Slow addition maintains a low steady-state concentration of the alkyne, further minimizing the risk of homocoupling.

Step 3: Reaction Monitoring (Self-Validating Checkpoint)
  • Stir the reaction mixture at 25 °C.

  • In-Process Quality Control (IPQC): After 2 hours, take a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS.

    • Validation: The absence of the starting material mass (m/z ~331) and the presence of the mono-coupled product mass validates successful C-I coupling.

    • Failsafe: If a mass corresponding to the di-coupled product (loss of Br) is observed, immediately quench the reaction by exposing it to air and adding water, as the system has breached the chemoselectivity threshold.

Step 4: Workup and Purification
  • Upon completion (typically 2–4 hours), quench the reaction by adding 10 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The

    
     helps sequester the copper salts into the aqueous phase.
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-alkynylated product.

Catalytic Mechanism Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd 1-Bromo-5-chloro- 4-iodo-2-methylbenzene TransMet Transmetalation OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 Catalyst Regeneration Product Mono-alkynylated Product RedElim->Product Product Release CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Cu-Acetylide Transfer

Figure 2: Mechanism of the Pd/Cu-catalyzed chemoselective Sonogashira coupling highlighting the C-I oxidative addition.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 5

  • Sonogashira coupling. Wikipedia. 2

  • Sonogashira Coupling. Chemistry LibreTexts. 4

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters - ACS Publications. 3

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI. PubChem. 1

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PMC. 6

Sources

Synthesis of biaryl compounds from "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Title: Strategic Synthesis of Polysubstituted Biaryl Scaffolds via Chemoselective Cross-Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Architectural Value of Biaryls and the Challenge of Polyhalogenated Precursors

Biaryl motifs are privileged structures of central importance in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Their unique steric and electronic properties are critical to their biological activity and material performance. The advent of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of these C-C bonds, making biaryl synthesis more efficient and versatile.[4][5]

While the coupling of simple aryl halides is now routine, the use of polyhalogenated aromatic compounds as starting materials presents both a significant challenge and a powerful opportunity. Substrates such as 1-Bromo-5-chloro-4-iodo-2-methylbenzene are highly valuable building blocks, offering multiple, distinct reaction handles for creating complex, non-symmetrical biaryl and terphenyl systems. The key to unlocking their synthetic potential lies in understanding and controlling the chemoselectivity of the cross-coupling reactions.

This guide provides a detailed technical overview and field-proven protocols for the selective synthesis of biaryl compounds from 1-Bromo-5-chloro-4-iodo-2-methylbenzene. We will explore the principles governing the differential reactivity of aryl-halide bonds and provide step-by-step methodologies for performing selective and sequential cross-coupling reactions, enabling the strategic construction of highly functionalized molecular architectures.

The Principle of Chemoselectivity: Exploiting the Reactivity Hierarchy of Aryl Halides

The ability to selectively functionalize one halogen in the presence of others is governed by the relative rates of the oxidative addition step in the palladium catalytic cycle. This step, often rate-determining, involves the insertion of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[6] The strength of the C-X bond is the primary determinant of its reactivity, following a well-established hierarchy:

C-I < C-Br < C-Cl << C-F

The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition. Consequently, it reacts under the mildest conditions. The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, more active catalysts), while the C-Cl bond is the most robust and typically requires highly specialized, electron-rich, and bulky phosphine ligands to achieve efficient coupling.[7][8][9] This predictable reactivity gradient is the foundation for the selective protocols described herein.

The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis due to its operational simplicity and the general stability and low toxicity of the organoboron reagents.[3][5][10] Understanding its catalytic cycle is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-R (Biaryl Product) trans_complex->re_product start Ar-X (Aryl Halide) boronic R-B(OR')₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocols for Selective Biaryl Synthesis

The following protocols are designed as robust starting points for research applications. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Strategy 1: Highly Selective Monofunctionalization at the C-I Position

This protocol targets the most reactive C-I bond, leaving the C-Br and C-Cl bonds untouched for potential subsequent transformations. The conditions are deliberately mild to ensure maximum selectivity.

Protocol 3.1.1: Suzuki-Miyaura Coupling at the C-I Position

  • Objective: To synthesize a 4-aryl-1-bromo-5-chloro-2-methylbenzene derivative.

  • Rationale: We select a standard, reliable catalyst like Pd(PPh₃)₄, which is active enough for the C-I bond but generally unreactive towards C-Br bonds at lower temperatures. The use of a mild base like K₂CO₃ and a moderate temperature (90 °C) further ensures selectivity.[11]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv., e.g., 354 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and potassium carbonate (K₂CO₃, 2.5 equiv., 345 mg, 2.5 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Table 1: Representative Data for Selective C-I Suzuki-Miyaura Coupling

Arylboronic Acid (R-B(OH)₂)ProductTypical Yield (%)
Phenylboronic acid2-Bromo-4-chloro-5-methyl-1,1'-biphenyl90-95%
4-Methoxyphenylboronic acid2-Bromo-4-chloro-4'-methoxy-5-methyl-1,1'-biphenyl88-94%
4-(Trifluoromethyl)phenylboronic acid2-Bromo-4-chloro-5-methyl-4'-(trifluoromethyl)-1,1'-biphenyl85-92%
2-Methylphenylboronic acid2-Bromo-4-chloro-2',5-dimethyl-1,1'-biphenyl80-88%
Strategy 2: Sequential Di-functionalization for Terphenyl Synthesis

This advanced strategy leverages the reactivity hierarchy to build complex terphenyl-like structures in a controlled, stepwise manner. This approach is highly valuable in drug discovery for rapidly generating molecular diversity.[12]

Sequential_Coupling start 1-Bromo-5-chloro- 4-iodo-2-methylbenzene cond1 Step 1: Suzuki Coupling (Mild Conditions) Pd(PPh₃)₄, K₂CO₃, 90°C Targets C-I bond start->cond1 intermediate 4-Aryl¹-1-bromo- 5-chloro-2-methylbenzene cond2 Step 2: Suzuki Coupling (Forcing Conditions) Pd(dppf)Cl₂, Cs₂CO₃, 110°C Targets C-Br bond intermediate->cond2 final 4-Aryl¹-1-Aryl²- 5-chloro-2-methylbenzene cond1->intermediate cond2->final

Sources

"1-Bromo-5-chloro-4-iodo-2-methylbenzene" in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Executive Summary

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) represents a premier class of "orthogonal scaffolds" in modern pharmaceutical synthesis.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms (I, Br, Cl) on a toluene core, each possessing a significantly different activation energy for oxidative addition.[1]

This hierarchy allows medicinal chemists to execute iterative cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) or selective metal-halogen exchanges (Lithiation, Magnesiation) without protecting groups.[1] This scaffold is particularly critical in the synthesis of SGLT2 inhibitors (gliflozins) and complex Bcl-2 inhibitors , where precise, multi-vector functionalization of the aromatic ring is required to optimize potency and metabolic stability.[1]

Chemical Architecture & Reactivity Profile

The utility of this intermediate is defined by its Chemoselectivity Hierarchy . Understanding the bond dissociation energies (BDE) and oxidative addition rates is prerequisite for experimental design.[1]

SubstituentPosition (Benzene)Reactivity RankPrimary UtilityRecommended Reagents
Iodo (-I) C41 (Highest) First-pass coupling or Lithium-Halogen exchange.[1]Pd(PPh3)4, i-PrMgCl[1]·LiCl
Bromo (-Br) C12 (Medium) Second-pass coupling after C4 functionalization.[1]Pd(dppf)Cl2, Buchwald Precatalysts
Chloro (-Cl) C53 (Lowest) Final derivatization or retained for metabolic blocking.[1]Pd2(dba)3 + XPhos (High Temp)
Methyl (-CH3) C2Steric/Electronic Ortho-director; benzylic oxidation handle.[1]NBS/AIBN (Radical Bromination)

Mechanistic Insight: The C4-Iodo bond is the "softest" electrophile.[1] In the presence of Pd(0), oxidative addition occurs almost exclusively at C4 at room temperature.[1] The C1-Bromo bond requires elevated temperatures (>60°C) or specialized ligands to react, while the C5-Chloro bond remains inert under standard Suzuki/Sonogashira conditions, serving as a robust protecting group or a final vector for modification.[1]

Synthetic Protocol: Preparation of the Scaffold

Target: 1-Bromo-5-chloro-4-iodo-2-methylbenzene Precursor: 2-Bromo-4-chlorotoluene (CAS: 27139-97-5)[1]

Reaction Scheme

The synthesis relies on electrophilic aromatic substitution (EAS).[1] The directing effects of the Methyl (ortho/para) and Bromo (ortho/para) groups cooperatively activate position C5 (relative to toluene numbering), which corresponds to C4 in the final benzene numbering.[1]

Step-by-Step Protocol

Reagents:

  • 2-Bromo-4-chlorotoluene (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

  • Acetonitrile (Co-solvent, optional)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-Bromo-4-chlorotoluene (10 g, 48.7 mmol) and Acetonitrile (50 mL).

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (20 mL) dropwise. Note: TFA activates the NIS and increases the electrophilicity of the iodonium species.[1]

  • Iodination: Add N-Iodosuccinimide (12.0 g, 53.5 mmol) portion-wise over 30 minutes. Shield from light.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor by HPLC/GC. The Peak Area % of the starting material should be <2%.[1]

  • Quench: Pour the reaction mixture into ice-cold saturated Na2S2O3 (sodium thiosulfate) solution to reduce unreacted iodine species (indicated by color change from violet/brown to yellow/clear).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with NaHCO3 (sat.) and Brine.[1] Dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexanes:EtOAc 95:5).

Yield Expectation: 85-92% Purity: >98% (HPLC)

Application Protocol: Selective C4-Functionalization

Scenario: Introducing a formyl group (CHO) at C4 while leaving Br and Cl intact.[1] This is a common step in synthesizing gliflozin precursors.[1]

Method: Turbo-Grignard Exchange[1]

Rationale: Standard n-BuLi causes "halogen dance" or non-selective exchange.[1] Turbo-Grignard (i-PrMgCl[1]·LiCl) is mild and highly selective for the C4-Iodo bond due to the stabilizing effect of the Lithium Chloride complex.[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Dissolution: Dissolve 1-Bromo-5-chloro-4-iodo-2-methylbenzene (5.0 g, 15 mmol) in anhydrous THF (50 mL). Cool to -40°C . Critical: Temperature control is vital to prevent Br-exchange.[1]

  • Exchange: Add i-PrMgCl[1]·LiCl (1.3 M in THF, 12.7 mL, 16.5 mmol) dropwise over 20 minutes.

  • Incubation: Stir at -40°C for 1 hour. (Aliquots quenched with D2O should show >95% deuterium incorporation at C4 by NMR).

  • Electrophile Trapping: Add anhydrous DMF (3.0 eq) dropwise.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Add 1M HCl (aq) to hydrolyze the hemiaminol intermediate.

  • Result: 4-Bromo-2-chloro-5-methylbenzaldehyde.[1]

Visualizing the Orthogonal Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 1-Bromo-5-chloro- 4-iodo-2-methylbenzene PathA Path A: C4-I Activation (Pd(0) / RT or i-PrMgCl) Start->PathA InterA Intermediate A: 4-Substituted-1-Bromo-5-Chloro PathA->InterA PathB Path B: C1-Br Activation (Pd(dppf) / 80°C) InterA->PathB InterB Intermediate B: 1,4-Disubstituted-5-Chloro PathB->InterB PathC Path C: C5-Cl Activation (Buchwald Ligands / >100°C) InterB->PathC Final Final Drug Candidate (Tri-functionalized) PathC->Final

Caption: Sequential functionalization strategy leveraging the I > Br > Cl reactivity hierarchy.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Selectivity (Br reaction) Temperature too high during Lithiation/Grignard.[1]Ensure T < -30°C. Use i-PrMgCl[1]·LiCl instead of n-BuLi.
Incomplete Iodination Wet solvent or inactive NIS.[1]Dry Acetonitrile over molecular sieves.[1] Use fresh NIS (white, not yellow).[1]
"Halogen Dance" Proton source present or long reaction times.[1]Use strictly anhydrous conditions.[1] Quench immediately after exchange completion.
Poor Solubility High crystallinity of the scaffold.[1]Use THF/Toluene mixtures. Warm slightly for dissolution before cooling for reaction.

Safety & Handling (MSDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • Specific Risk: Polyhalogenated aromatics can be sensitizers.[1]

  • Waste: Segregate as Halogenated Organic Waste . Do not mix with acid streams (risk of HBr/HI evolution).[1]

  • Storage: Light sensitive (C-I bond is photolabile).[1] Store in amber glass at 2-8°C.

References

  • Preparation of Polyfunctionalized Aromatics

    • Title: Rapid Assembly of Polyfunctionalized Aromatics via Organometallic Intermediates.[1]

    • Source: Angewandte Chemie International Edition, 2006, 45(12), 1974–1979.
    • URL:[Link]

  • Turbo-Grignard Selectivity

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1]

    • Source: Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.
    • URL:[Link]

  • Compound Data & Physical Properties

    • Title: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (PubChem CID 56604769).[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

Sources

Application Note: Chemoselective Heck Vinylation of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This application note provides a detailed protocol and scientific rationale for the selective vinylation of 1-Bromo-5-chloro-4-iodo-2-methylbenzene, a polyhalogenated aromatic substrate. By leveraging the inherent differences in the reactivity of aryl-halogen bonds, this guide demonstrates a robust method for achieving chemoselective coupling at the C-I position, leaving the C-Br and C-Cl bonds intact for potential subsequent transformations. This protocol is designed for researchers in materials science, medicinal chemistry, and drug development seeking to synthesize complex, functionalized aromatic scaffolds.

Introduction and Scientific Principle

Polyhalogenated aromatic compounds are valuable building blocks in synthetic chemistry, offering multiple reaction sites for sequential, site-selective cross-coupling reactions. The ability to functionalize one position while preserving others is critical for the efficient construction of complex molecules. The Mizoroki-Heck reaction is particularly well-suited for this purpose due to its predictable selectivity based on the nature of the halogen.

The key to this selectivity lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] The energy barrier for this step is directly related to the carbon-halogen (C-X) bond dissociation energy. For standard Heck reaction conditions, the reactivity of aryl halides follows a well-established trend:

C-I > C-OTf > C-Br >> C-Cl [3][4]

This reactivity hierarchy allows for the precise targeting of the most labile bond—the carbon-iodine bond—in a polyhalogenated substrate like 1-Bromo-5-chloro-4-iodo-2-methylbenzene. By carefully controlling the reaction conditions, we can ensure the palladium catalyst preferentially inserts into the C-I bond, initiating the vinylation process at this position exclusively.

The Mizoroki-Heck Catalytic Cycle

The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][5] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition (A): The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I) of the substrate, forming an arylpalladium(II) complex.[3][5]

  • Alkene Coordination & Migratory Insertion (B): The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the C=C double bond. This step forms the new carbon-carbon bond.[3][6]

  • Syn-β-Hydride Elimination (C): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step is stereospecific and typically leads to the formation of a trans-(E)-alkene, which is thermodynamically more stable.[3]

  • Reductive Elimination & Catalyst Regeneration (D): A base is required to neutralize the generated hydrohalic acid (HI), facilitating the reductive elimination that regenerates the active Pd(0) catalyst to continue the cycle.[3][7]

Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-I Pd0->ArPdL2X Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺I⁻ ArPdL2X->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)L₂-I AlkeneComplex->InsertionProduct Migratory Insertion HPdL2X H-Pd(II)L₂-I InsertionProduct->HPdL2X β-Hydride Elimination Product Vinylated Product InsertionProduct->Product HPdL2X->Pd0 Reductive Elimination (+ Base, - HB⁺I⁻) HXI Et₃NH⁺I⁻ HPdL2X->HXI ArI 1-Bromo-5-chloro- 4-iodo-2-methylbenzene ArI->Pd0 Alkene Alkene (e.g., Butyl Acrylate) Alkene->ArPdL2X Base Base (e.g., Et₃N) Base->HPdL2X

Figure 1: Simplified Mizoroki-Heck catalytic cycle for the selective arylation of the C-I bond.

Experimental Protocol: Selective Vinylation

This protocol details the selective Heck reaction between 1-Bromo-5-chloro-4-iodo-2-methylbenzene and Butyl Acrylate. Butyl acrylate is chosen as a representative electron-deficient alkene which is known to perform well in these reactions.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Eq.Notes
1-Bromo-5-chloro-4-iodo-2-methylbenzeneC₇H₅BrClI347.38-1.01.0Starting aryl halide.
Butyl AcrylateC₇H₁₂O₂128.17-1.21.2Alkene partner.
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50-0.020.02Catalyst precursor.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29-0.040.04Ligand (Pd:Ligand ratio of 1:2).
Triethylamine (Et₃N)C₆H₁₅N101.19-1.51.5Base. Must be anhydrous.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous~3-5 mL-Solvent. Should be degassed.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (347 mg, 1.0 mmol).

  • Solvent and Liquid Reagents: Add anhydrous, degassed DMF (~3 mL) via syringe, followed by triethylamine (0.21 mL, 1.5 mmol) and butyl acrylate (0.17 mL, 1.2 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. The reaction mixture may turn dark brown or black, indicating the formation of Pd(0) nanoparticles.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[8] Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, (E)-butyl 3-(5-bromo-2-chloro-4-methylphenyl)acrylate.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Flame-dry Schlenk flask B 2. Add Pd(OAc)₂ & PPh₃ A->B C 3. Purge with N₂/Ar B->C D 4. Add Aryl Halide, Solvent (DMF), Base (Et₃N), & Alkene (Butyl Acrylate) C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool & Dilute with Ethyl Acetate F->G H 8. Filter through Celite G->H I 9. Aqueous Wash (H₂O, Brine) H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Figure 2: Step-by-step experimental workflow for the selective Heck vinylation.

Discussion of Key Parameters

  • Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard ligand that stabilizes the palladium complex. The Pd:P ratio of 1:2 is crucial to prevent catalyst decomposition while allowing for alkene coordination.

  • Base: An organic base like triethylamine is used to neutralize the HI formed during the reaction.[7] Inorganic bases like K₂CO₃ or NaOAc can also be used, but may require different solvents or higher temperatures. The base must be non-nucleophilic to avoid side reactions.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[3] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: A temperature range of 80-100 °C is generally sufficient for the oxidative addition to the highly reactive C-I bond. Higher temperatures could lead to a loss of selectivity and promote competing reactions at the C-Br bond.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst (oxidized); Wet solvent/reagents.Use fresh catalyst; Ensure all reagents and solvents are anhydrous; Properly degas the solvent before use.
Low Yield Insufficient reaction time or temperature; Catalyst decomposition.Increase reaction time or temperature moderately (e.g., to 110 °C); Increase catalyst loading slightly (to 3-5 mol%).
Loss of Selectivity Reaction temperature is too high, activating the C-Br bond.Reduce the reaction temperature to 80 °C and increase reaction time if necessary.
Formation of Byproducts Homocoupling of the alkene; Side reactions with the base.Ensure an inert atmosphere is maintained; Use a non-nucleophilic base like Et₃N or a hindered amine.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the chemoselective Mizoroki-Heck vinylation of a polyhalogenated arene. By exploiting the differential reactivity of carbon-halogen bonds, this method allows for the targeted functionalization of the C-I position on 1-Bromo-5-chloro-4-iodo-2-methylbenzene. The resulting product retains the C-Br and C-Cl functionalities, making it a versatile intermediate for further diversification through subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This selective approach exemplifies a powerful strategy in modern synthetic chemistry for the efficient and controlled construction of complex molecular architectures.

References

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-33). John Wiley & Sons, Ltd. [Link: Available via SciSpace at https://www.scispace.com/paper/mechanisms-of-the-mizoroki-heck-reaction-10.1002-9780470862019.ch1]
  • Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. The Journal of Science and Medicine at Notre Dame. [Link: https://www.jsm.nd.edu/research/New-Palladium-Catalyst-Developed-for-Coupling-of-Aryl-Halides-and-Alkyl-Lithium-Reagents/]
  • Stini, N. A., Gkizis, P. L., & Kokotos, C. G. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Green Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d2gc04179a]
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates. [Link: https://www.benchchem.
  • Cravotto, G., et al. (2014). An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow. ACS Sustainable Chemistry & Engineering. [Link: https://pubs.acs.org/doi/10.1021/sc500539x]
  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. [Link: https://www.organic-chemistry.org/abstracts/lit2/261.shtm]
  • Mhlanga, N., & de Koning, C. B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/cy/c9cy01331h]
  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link: https://www.researchgate.net/publication/244760888_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]
  • Chen, Y., et al. (2010). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/20640001/]
  • Organic Chemistry Portal. Heck Reaction. [Link: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0/19%3A_Radical_Reactions/19.10%3A_The_Heck_Reaction]
  • Alfa Chemistry. Heck Reaction. [Link: https://www.alfa-chemistry.com/heck-reaction.htm]
  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link: https://macmillan.princeton.edu/wp-content/uploads/Overman-Heck-Reaction.pdf]
  • Wikipedia. Heck reaction. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link: https://scholar.uwindsor.ca/chemistrybiochemistrypub/115/]
  • Procter, D. J., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6449104/]
  • Myers, A. G. (2007). The Heck Reaction. Harvard University Chemistry 115 Lecture Notes. [Link: https://myers.iq.harvard.edu/files/myers-group/files/11-heck_0.pdf]
  • Zhang, Z., & Hu, W. (2018). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. Molecules. [Link: https://www.mdpi.com/1420-3049/23/3/514]
  • Chemistry LibreTexts. (2023). Heck reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Heck_reaction]
  • Al-Amin, M., & Berteina-Raboin, S. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts. [Link: https://www.mdpi.com/2073-4344/9/11/923]
  • University of Liverpool Repository. (2015). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link: https://livrepository.liverpool.ac.uk/2020216/]

Sources

Buchwald-Hartwig amination of "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the site-selective Buchwald-Hartwig amination of 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6). This tri-halogenated scaffold presents a unique chemoselectivity challenge: distinguishing between three distinct carbon-halogen bonds (C-I, C-Br, C-Cl) in the presence of a steric directing group (C2-Methyl).

Key Takeaway: The C4-Iodide is the kinetically favored site for the initial cross-coupling due to bond dissociation energy (BDE) and steric accessibility. However, successful isolation of the mono-aminated product requires strict control of temperature and ligand selection to prevent premature oxidative addition at the sterically hindered C1-Bromide. Subsequent amination of the C1-Bromide requires specialized "Third-Generation" dialkylbiaryl phosphine ligands to overcome the electronic deactivation caused by the newly installed amine at C4.

Substrate Analysis & Reactivity Profile

The substrate contains three electrophilic sites. Their reactivity order is dictated by a combination of bond strength and steric environment.

  • Site A (C4-Iodo): Primary Target.

    • Electronic: Weakest bond (C-I ~65 kcal/mol).

    • Steric: Relatively accessible. Flanked by a Proton (C3) and Chlorine (C5).

  • Site B (C1-Bromo): Secondary Target.

    • Electronic: Stronger bond (C-Br ~81 kcal/mol).

    • Steric:Hindered. The C2-Methyl group exerts significant ortho-steric strain, impeding the approach of bulky Pd-ligand complexes.

  • Site C (C5-Chloro): Inert.

    • Electronic: Strongest bond (C-Cl ~96 kcal/mol). Under standard Buchwald conditions (<100°C), this site remains intact, serving as a handle for later diversification (e.g., Suzuki coupling).

Visualization: Chemoselectivity Map

ReactivityMap cluster_molecule 1-Bromo-5-chloro-4-iodo-2-methylbenzene C4 C4-Iodine (Primary Reactive Site) Low Steric Hindrance C1 C1-Bromine (Secondary Site) Deactivated by ortho-Methyl C5 C5-Chlorine (Inert Site) Requires Specialized Activation Pd Pd(0) Catalyst Pd->C4 Fast Oxidative Addition (RT-60°C) Pd->C1 Slow/Requires Heat (>90°C) Pd->C5 No Reaction (Standard Cond.)

Figure 1: Reactivity landscape of the substrate. The C4-I bond is the kinetic point of entry.

Strategic Protocol Design

To achieve high selectivity, we utilize a Sequential Functionalization Strategy .

Phase 1: C4-Selective Amination (The "Iodide First" Approach)
  • Challenge: Preventing "Iodide Poisoning." The release of I⁻ can form stable bridging dimers

    
    , arresting the catalytic cycle.
    
  • Solution: Use Xantphos , a bidentate ligand with a wide bite angle (111°). Xantphos is robust against iodide inhibition and promotes reductive elimination, which is crucial for selectivity.

  • Base: Cesium Carbonate (

    
    ).[1] A mild, heterogeneous base prevents base-mediated hydrodehalogenation of the sensitive bromide.
    
Phase 2: C1-Amination (The "Bromide Second" Approach)
  • Challenge: Electronic Deactivation. Once an amine is installed at C4, the ring becomes electron-rich (nitrogen is a strong electron-donating group). This increases the energy barrier for oxidative addition at C1-Br.

  • Solution: Switch to BrettPhos or RuPhos . These electron-rich, bulky Buchwald ligands are designed to facilitate oxidative addition into electron-rich/hindered aryl halides.

Detailed Experimental Protocols

Protocol A: C4-Selective Amination (Iodide Coupling)

Target: Mono-amination at C4, leaving C1-Br and C5-Cl intact.

Reagents:

  • Substrate: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv)

  • Amine: (1.2 equiv) [e.g., Morpholine, Aniline]

  • Catalyst:

    
     (1.0 - 2.0 mol%)
    
  • Ligand: Xantphos (2.0 - 4.0 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a dried Schlenk tube or reaction vial with a stir bar. Cycle argon/vacuum (3x) to remove oxygen.

  • Catalyst Pre-complexation: Add

    
     and Xantphos. Add 1/3 of the solvent volume. Stir at Room Temperature (RT) for 5-10 minutes until the solution turns from purple/red to orange/yellow (indicating ligation).
    
  • Substrate Addition: Add the aryl iodide substrate, the amine, and

    
    .
    
  • Solvent & Degas: Add the remaining solvent (Concentration ~0.1 M - 0.2 M). Sparge with argon for 2 minutes.

  • Reaction: Seal the vessel. Heat to 60°C .

    • Critical Checkpoint: Monitor by HPLC/UPLC after 2 hours. Do not exceed 80°C, as this may trigger C1-Br activation.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C1-Amination (Bromide Coupling)

Target: Bis-amination (C4 and C1), leaving C5-Cl intact.

Reagents:

  • Substrate: C4-Aminated Intermediate (from Protocol A)

  • Amine 2: (1.5 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2.0 - 5.0 mol%)

    • Note: Pre-catalysts are preferred here to ensure rapid initiation on the deactivated ring.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure:

  • Setup: Prepare inert atmosphere (Argon/Glovebox).

  • Charging: Add the C4-aminated intermediate, Amine 2, Pre-catalyst, and NaOtBu.

  • Reaction: Add solvent (0.2 M). Heat to 100°C - 110°C .

    • Expert Insight: The higher temperature is required to force oxidative addition at the sterically hindered (ortho-methyl) and electronically deactivated C1-Br site.

  • Workup: Standard Celite filtration and chromatography.

Comparative Data & Optimization Guide

Table 1: Ligand Screening for C4-Selectivity

Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, 2 mol% Pd, 60°C, 12h.

LigandTypeConv. (%)C4:C1 SelectivityNotes
Xantphos Bidentate>95%>20:1 Recommended. Wide bite angle favors C-I coupling.
BINAP Bidentate85%15:1Good alternative, slightly slower rates.
PPh3 Monodentate40%5:1Poor activity; significant iodide poisoning.
P(tBu)3 Bulky Mono>99%2:1Avoid. Too active; couples Br and I indiscriminately.
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Iodide Poisoning (Pd-dimer formation)Switch to Pd-PEPPSI-IPr or increase Xantphos loading. Ensure solvent is strictly degassed.
Loss of Selectivity (Br reacting) Temperature too highLower temp to 40-50°C. Switch base from NaOtBu to

or

.
Hydrodehalogenation (H replaces I)

-Hydride elimination from amine
Use a ligand that speeds up reductive elimination (Xantphos). Avoid primary alcohols as solvents.

Process Workflow Diagram

Workflow cluster_Step1 Step 1: C4-Selective Amination cluster_Step2 Step 2: C1-Amination (Optional) Start Start: 1-Bromo-5-chloro-4-iodo-2-methylbenzene Cond1 Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 60°C Start->Cond1 Check1 HPLC Check: Is C1-Br intact? Cond1->Check1 Check1->Cond1 No (Lower Temp) Cond2 BrettPhos Pd G3 NaOtBu, Toluene, 110°C Check1->Cond2 Yes (Isolate Intermediate) Final Final Product: Bis-aminated 5-chloro-2-methylbenzene Cond2->Final

Figure 2: Operational workflow for sequential amination.

References

  • General Reactivity of Halogens in Pd-Coupling

    • Source: LibreTexts Chemistry.[2] "17.2: Palladium catalyzed couplings." (2020).[2][3]

    • URL:[Link]

  • Buchwald-Hartwig Mechanism & Ligand Effects

    • Source: Wikipedia. "Buchwald–Hartwig amination."[4][5][6][7]

    • URL:[Link][4][6][7][8]

  • Chemoselectivity in Polyhalogenated Arenes

    • Source: National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." (2022).[9]

    • URL:[Link]

  • Substrate Data (1-Bromo-5-chloro-4-iodo-2-methylbenzene)

    • Source: PubChem.[10][11] "Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI."[11][12]

    • URL:[Link]

  • Optimization of Buchwald Conditions

    • Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (2024).[5][8][10][13]

    • URL:[Link]

Sources

Application Note: Selective Lithiation of 1-Bromo-5-chloro-4-iodo-2-methylbenzene for Regiospecific Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Statement of Purpose

The regiospecific functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. The substrate 1-bromo-5-chloro-4-iodo-2-methylbenzene presents a unique challenge and opportunity: three distinct halogen atoms on a single aromatic ring. This application note provides a detailed protocol for the selective lithiation of this substrate via lithium-halogen exchange. By exploiting the differential reactivity of the halogens, we can generate a specific aryllithium intermediate, which can then be trapped with various electrophiles to install a desired functional group at a precise location. This method offers a powerful and predictable route to complex, highly substituted aromatic building blocks.

Principle of Selective Lithium-Halogen Exchange

The success of this protocol hinges on the well-established reactivity trend for lithium-halogen exchange, which is a kinetically controlled process. For aryl halides, the rate of exchange with organolithium reagents such as n-butyllithium (n-BuLi) follows the order: I > Br > Cl .[1] This difference in reaction rates allows for the selective replacement of the iodine atom with lithium at low temperatures, leaving the bromo and chloro substituents intact.

The reaction proceeds via the formation of an intermediate "ate-complex".[2][3][4] At cryogenic temperatures (typically -78 °C), one equivalent of n-BuLi will selectively react with the most electropositive and polarizable halogen, the iodine, to form the desired 2-bromo-4-chloro-5-methylphenyllithium intermediate and n-butyl iodide. This powerful nucleophilic intermediate can then be intercepted by an appropriate electrophile in a "one-pot" procedure.[5][6][7]

Experimental Overview & Key Parameters

This section outlines the critical components and conditions for the successful and selective lithiation and subsequent quenching of the aryllithium intermediate.

Reagents and Equipment
Reagent / Equipment Grade / Type Purpose Supplier Example
1-Bromo-5-chloro-4-iodo-2-methylbenzene>98% PuritySubstratePubChem CID: 56604769[8]
n-Butyllithium (n-BuLi)~1.6 M in hexanesLithiating AgentMajor chemical suppliers
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OReaction SolventMajor chemical suppliers
N,N-Dimethylformamide (DMF)AnhydrousElectrophile (for formylation)Major chemical suppliers
Ammonium Chloride (NH₄Cl)ACS GradeAqueous QuenchMajor chemical suppliers
Diethyl Ether / Ethyl AcetateACS GradeExtraction SolventMajor chemical suppliers
Magnesium Sulfate (MgSO₄)AnhydrousDrying AgentMajor chemical suppliers
Schlenk Flasks / Dry GlasswareBorosilicateReaction VesselsStandard lab suppliers
Syringes and NeedlesGas-tightReagent TransferStandard lab suppliers
Low-Temperature BathAcetone/Dry IceTemperature ControlStandard lab equipment
Magnetic Stirrer & Stir BarsN/AAgitationStandard lab equipment
Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the protocol, from initial setup to final product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Analysis Titration Titrate n-BuLi Setup Assemble & Dry Glassware Cool Cool to -78 °C Setup->Cool Under Inert Atmosphere (Ar/N2) Add_Substrate Add Substrate in THF Cool->Add_Substrate Add_BuLi Add n-BuLi Dropwise Add_Substrate->Add_BuLi Stir Stir for 1 hr (Exchange) Add_BuLi->Stir Add_Elec Add Electrophile (e.g., DMF) Stir->Add_Elec Warm Warm to Room Temp Add_Elec->Warm Quench Aqueous Quench (NH4Cl) Warm->Quench Extract Extract with Ether Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify Analyze Analyze (NMR, GC-MS) Purify->Analyze

Caption: Workflow for selective lithiation and electrophilic quench.

Detailed Protocols

CRITICAL: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be oven- or flame-dried before use.[9]

Protocol 1: Titration of n-Butyllithium

The precise concentration of the n-BuLi solution is critical for stoichiometric control and must be determined before use, as concentrations can change over time. Several methods exist, including the use of indicators like N-pivaloyl-o-toluidine or salicylaldehyde phenylhydrazone.[10][11][12] The Gilman double titration method is also a reliable, albeit more time-consuming, option.[13]

Example Titration using Salicylaldehyde Phenylhydrazone:

  • Add ~50 mg of salicylaldehyde phenylhydrazone to a dry 50 mL flask with a stir bar under an inert atmosphere.

  • Add 5 mL of anhydrous THF and stir to dissolve. The solution will be colorless.

  • Slowly add the n-BuLi solution dropwise via a 1.0 mL syringe until the faint yellow endpoint color persists for several minutes.

  • Record the volume of n-BuLi added.

  • Calculate the molarity: Molarity (M) = (mass of indicator / MW of indicator) / volume of n-BuLi (L).

Protocol 2: Selective Iodine-Lithium Exchange and Formylation

This protocol uses N,N-dimethylformamide (DMF) as an electrophile to trap the aryllithium, yielding the corresponding aldehyde. This serves as a robust example for a self-validating system.

  • Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-5-chloro-4-iodo-2-methylbenzene (e.g., 1.00 g, 3.02 mmol).

  • Dissolution: Add 30 mL of anhydrous THF via syringe. Stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly, add the titrated n-butyllithium solution (1.05 equivalents, e.g., 1.98 mL of 1.6 M solution) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Exchange: Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Electrophilic Trap: Add anhydrous DMF (1.5 equivalents, e.g., 0.35 mL, 4.53 mmol) dropwise. The reaction is often exothermic.

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product (expected: 2-bromo-4-chloro-5-methylbenzaldehyde) can be purified by flash column chromatography on silica gel.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water.[14][15] All handling must be done under an inert atmosphere by trained personnel.[14][16]

  • Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves.[9][14]

  • Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand readily accessible to smother a fire. DO NOT use a water or CO₂ extinguisher.

  • Unused or residual n-BuLi must be quenched safely. A common procedure involves slow addition to a non-reactive solvent like heptane, followed by the careful, slow addition of isopropanol, and then methanol or water.[15][16]

Troubleshooting and Mechanistic Considerations

A common challenge in lithiation reactions is maintaining selectivity and preventing side reactions.

Problem Potential Cause(s) Solution(s)
Low Yield Inaccurate n-BuLi concentration.Titrate the n-BuLi solution immediately before use.
Insufficiently dry reagents/glassware.Ensure all glassware is rigorously dried and solvents are anhydrous.
Temperature rose above -70 °C.Add n-BuLi more slowly; ensure efficient cooling bath.
Mixture of Products Reaction warmed prematurely, allowing for Br-Li exchange or other side reactions.Maintain strict temperature control at -78 °C during exchange.
Protonation of the aryllithium from an acidic source.Use anhydrous solvents and reagents; ensure inert atmosphere is maintained.
No Reaction Inactive n-BuLi.Use a fresh bottle of reagent or titrate to confirm activity.

The following diagram illustrates the decision-making process based on the kinetic vs. thermodynamic control of the reaction.

Caption: Temperature control dictates reaction selectivity.

References

  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. (n.d.). PubMed Central (PMC). [Link]

  • A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. (2019, February 12). SciSpace. [Link]

  • nbutyl lithium safety. (2024, June 7). YouTube. [Link]

  • 3.4: Organolithium Compounds. (2023, May 3). Chemistry LibreTexts. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). Environmental Health and Safety. [Link]

  • Titration of organolithium and organomagnesium reagents. (2023, February 13). Catapower Inc. [Link]

  • In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. (2009, November 6). PubMed. [Link]

  • Titration of Organolithium Reagents: Handling Air and Moisture Sensitive Compounds in an Organic Experiment. (2005, September 7). University of California Press Journals. [Link]

  • Titrating Soluble RM, R2NM and ROM Reagents. (n.d.). EPFL. [Link]

  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles | Request PDF. (2025, August 10). ResearchGate. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]

  • The Mechanism of Lithium-Halogen Exchange. (2007, February 22). Macmillan Group. [Link]

  • lithium halogen exchange #1 revised. (n.d.). [Link]

  • (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate. [Link]

  • Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI. (n.d.). PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Cross-Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chemoselective functionalization of polyhalogenated arenes. The molecule 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) is a highly valuable "tri-orthogonal" scaffold. By carefully manipulating thermodynamic and steric variables, you can sequentially install three distinct substituents onto the benzene ring.

This guide provides the causality behind the chemistry, troubleshooting FAQs, and a self-validating experimental protocol to ensure your cross-coupling workflows succeed on the first attempt.

Part 1: Thermodynamic & Kinetic Fundamentals

To master this scaffold, you must understand the interplay between Bond Dissociation Energy (BDE) and steric hindrance. The site selectivity in polyhalogenated arenes is primarily dictated by the energy required to break the carbon-halogen (C–X) bond during the oxidative addition step of the catalytic cycle[1].

Reactivity Substrate 1-Bromo-5-chloro -4-iodo-2-methylbenzene CI C-I Bond (Pos 4) BDE: ~213-239 kJ/mol Substrate->CI 1st Oxidative Addition (Kinetically Favored) CBr C-Br Bond (Pos 1) BDE: ~285-294 kJ/mol Substrate->CBr 2nd Oxidative Addition (Sterically Hindered) CCl C-Cl Bond (Pos 5) BDE: ~327-350 kJ/mol Substrate->CCl 3rd Oxidative Addition (Thermodynamically Inert)

Logical relationship between bond dissociation energies and oxidative addition sequence.

  • C-I Bond (Position 4) : Possesses the lowest BDE (~213-239 kJ/mol)[2]. It undergoes oxidative addition with Pd(0) rapidly, even at room temperature.

  • C-Br Bond (Position 1) : Possesses an intermediate BDE (~285-294 kJ/mol)[2]. However, it is flanked by an ortho-methyl group at Position 2. This steric bulk impedes the oxidative addition of bulky Pd complexes, requiring specialized ligands to accelerate the coupling.

  • C-Cl Bond (Position 5) : Possesses the highest BDE (~327-350 kJ/mol)[2]. It is typically inert under standard Suzuki conditions and requires highly electron-rich, bulky ligands and elevated temperatures to force oxidative addition.

Quantitative Data Summary
Target BondPositionSubstituent EnvironmentApprox. BDE (kJ/mol)Relative ReactivityRecommended Catalyst / Ligand System
C–I C4ortho-Cl, ortho-H213 - 239Highest (Fast)Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
C–Br C1ortho-CH₃, ortho-H285 - 294Intermediate (Hindered)Pd₂(dba)₃ / SPhos
C–Cl C5ortho-R (from C4), ortho-H327 - 350Lowest (Inert)Pd(OAc)₂ / XPhos
Part 2: Troubleshooting & FAQs

Q1: I am trying to couple at the C-I bond (C4), but I am observing 10-15% of the di-coupled (C4 and C1) byproduct. How do I achieve >95% regioselectivity? Scientist's Insight: Over-coupling occurs when your catalytic system is too active or your reaction temperature is too high, allowing the C-Br bond to compete with the C-I bond. Solution: Step down your catalyst reactivity. Switch from highly active systems like Pd(dppf)Cl₂ to a milder system like Pd(PPh₃)₄. Run the reaction at room temperature to a maximum of 50°C. The thermodynamic gap between the C-I and C-Br BDEs is sufficient to achieve >95% selectivity as long as you restrict the thermal energy, preventing the system from crossing the higher C-Br oxidative addition activation barrier.

Q2: After successfully coupling at C4, my second Suzuki coupling at the C1-Bromo position is stalling at 40% conversion. Why is this happening, and how do I fix it? Scientist's Insight: You are fighting steric hindrance. The C1-Br is ortho to the C2-methyl group. Standard ligands like PPh₃ are not electron-rich enough to force oxidative addition into the sterically hindered C-Br bond, nor are they bulky enough to promote efficient reductive elimination. Solution: Upgrade to a Buchwald ligand designed specifically for ortho-substituted arenes[3]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) paired with Pd₂(dba)₃ is the gold standard here. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its biaryl structure facilitates the reductive elimination step.

Q3: Can I selectively couple the C-Cl bond before the C-Br bond? Scientist's Insight: Inverting the natural reactivity order (C-Br > C-Cl) is mechanistically difficult. While advanced methodologies exist to invert reactivity using specific electrostatic interactions or highly tailored ligands[4], it is highly recommended to follow the natural BDE gradient (I → Br → Cl) for standard cross-coupling. If you must functionalize C5 first, consider an alternative synthetic route rather than fighting the thermodynamic gradient.

Part 3: Self-Validating Experimental Protocol

To ensure a robust, self-validating system, each step of this protocol includes a Quality Control (QC) checkpoint. You must verify the mass shift via LC-MS before proceeding to the next coupling step to prevent complex mixture formation.

Step-by-Step Methodology: Sequential Tri-Arylation

Step 1: Chemoselective C-I Arylation (Position 4)

  • Charge the Flask: Add 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Na₂CO₃ (2.0 equiv) to a Schlenk flask.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via sparging with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Stir at 40°C for 4-6 hours.

  • Validation (QC Checkpoint 1): Analyze an aliquot by LC-MS. Look for the disappearance of the starting material and the appearance of the product mass. Self-Validation: The mass shift should correspond exactly to the loss of Iodine (-126.9 Da) and the addition of Aryl A. If a double mass shift is observed, lower the temperature to 25°C.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate Intermediate A.

Step 2: Sterically Hindered C-Br Arylation (Position 1)

  • Charge the Flask: Add Intermediate A (1.0 equiv), Arylboronic Acid B (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent & Degassing: Add Toluene/H₂O (10:1). Degas with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Reaction: Stir at 80°C for 12 hours.

  • Validation (QC Checkpoint 2): Analyze by LC-MS. Self-Validation: The mass shift must correspond to the loss of Bromine (-79.9 Da) and the addition of Aryl B. The C-Cl bond should remain completely intact.

  • Workup: Extract, dry, and purify to isolate Intermediate B.

Step 3: Inert C-Cl Arylation (Position 5)

  • Charge the Flask: Add Intermediate B (1.0 equiv), Arylboronic Acid C (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Degas thoroughly.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Reaction: Stir at 110°C (reflux) for 16-24 hours.

  • Validation (QC Checkpoint 3): Analyze by LC-MS for the final mass shift (loss of Chlorine, -35.5 Da).

  • Workup: Standard extraction and purification yield the fully functionalized tri-arylated scaffold.

Workflow Start Starting Material CAS: 1349718-82-6 Step1 Step 1: C-I Arylation Pd(PPh3)4, Na2CO3 Temp: 25-50°C Start->Step1 QC1 QC Checkpoint 1 LC-MS: Validate -I mass shift Ensure no C-Br activation Step1->QC1 Step2 Step 2: C-Br Arylation Pd2(dba)3, SPhos, K3PO4 Temp: 80°C QC1->Step2 QC2 QC Checkpoint 2 LC-MS: Validate -Br mass shift Monitor ortho-Me sterics Step2->QC2 Step3 Step 3: C-Cl Arylation Pd(OAc)2, XPhos, Cs2CO3 Temp: 110°C QC2->Step3 Final Final Tri-Arylated Product Fully Functionalized Scaffold Step3->Final

Step-by-step experimental workflow for sequential chemoselective cross-coupling.

References
  • National Institutes of Health (PMC) - Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups URL: [Link][1]

  • Journal of the American Chemical Society (ACS) - Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes URL: [Link][4]

  • OpenStax Chemistry - 6.8 Describing a Reaction: Bond Dissociation Energies URL:[Link][2]

  • Organic Chemistry Portal - Suzuki Coupling URL: [Link][3]

Sources

Preventing side reactions in Suzuki coupling of "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Guide: Chemoselective Suzuki Coupling of Polyhalogenated Arenes

Technical Support Center: Suzuki Coupling Optimization

Ticket ID: #SC-2024-882 Topic: Preventing side reactions in "1-Bromo-5-chloro-4-iodo-2-methylbenzene" Status: Open Priority: High

Welcome to the Catalysis Technical Support Center. You are working with a highly functionalized "tri-halogenated" scaffold. This substrate presents a classic chemoselectivity puzzle .

Your molecule, 1-Bromo-5-chloro-4-iodo-2-methylbenzene , contains three distinct halogen sites. The success of your reaction hinges on exploiting the reactivity hierarchy of these sites while suppressing the side reactions (protodehalogenation, scrambling) that plague electron-deficient, sterically crowded arenes.

This guide is structured to troubleshoot your specific issues directly.

The Substrate Analysis: Why This Reaction Fails

Before mixing reagents, understand the electronic and steric landscape of your molecule.

  • Site A (C4-Iodo): Target Site.

    • Activation: The Iodine is the best leaving group.[1] It is ortho to a Chlorine atom (electron-withdrawing), which inductively activates this position for oxidative addition.

    • Sterics: Moderate. Flanked by Cl and H.

  • Site B (C1-Bromo): Competitor Site.

    • Deactivation: The Bromine is a poorer leaving group than Iodine.[2][3] Crucially, it is ortho to a Methyl group. This steric bulk significantly retards the approach of the Palladium species, naturally protecting this site.

  • Site C (C5-Chloro): Inert Site.

    • Under standard Suzuki conditions (mild base, <80°C), this site is generally inert.

The Strategy: You must maintain a "Goldilocks" zone of reactivity—active enough to insert into C-I, but too sluggish to overcome the steric barrier of the ortho-methyl C-Br bond.

Troubleshooting Guide (FAQs)

Issue 1: "I’m seeing product formation at the Bromo position (Over-coupling)."

Diagnosis: Your catalytic system is too active or the temperature is too high. Solution:

  • Switch Catalyst: If you are using Buchwald G3/G4 precatalysts (e.g., XPhos-Pd-G4) or highly active phosphines (tBu3P), stop. These ligands are designed to activate unreactive chlorides and hindered bromides.

    • Recommendation: Revert to "classic" ligands like Pd(PPh3)4 or Pd(dppf)Cl2 . These provide excellent discrimination between I and Br.

  • Temperature Control: Perform the reaction at Room Temperature (20–25°C) initially. The C-I bond can often undergo oxidative addition at RT, while the hindered C-Br bond requires heat (>60°C).

Issue 2: "My Iodine is replaced by Hydrogen (Protodehalogenation)."

Diagnosis: This is the most common side reaction in polyhalogenated systems. It occurs via a mechanism where the Pd-Ar intermediate grabs a hydride (H-) instead of the boronic acid. Sources of Hydride:

  • Alcohols: Isopropanol or Ethanol solvents are hydride donors.

  • Trace Water: Can facilitate demetallation.

  • Base: Alkoxide bases (NaOMe, NaOEt) can undergo beta-hydride elimination. Solution:

  • Solvent: Switch to strictly anhydrous Toluene or THF . Avoid protic solvents.

  • Base: Use K3PO4 or Cs2CO3 . These inorganic bases cannot donate hydrides via beta-elimination.

Issue 3: "The reaction stalls; conversion is low."

Diagnosis: The ortho-Chlorine (at C5) is creating a "picket fence" around the Iodine, slowing down the transmetallation step. Solution:

  • Add Water (Carefully): While we want to avoid excess water (see Issue 2), Suzuki coupling requires a trace of water for the boronic acid to form the reactive boronate species.

  • Protocol Adjustment: Use a 10:1 ratio of Toluene:Water . The biphasic system allows the base to activate boron at the interface without flooding the catalyst with protons.

Optimized Experimental Protocol

Objective: Selective coupling at C4-Iodo with Phenylboronic Acid (Model).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv (Do not use large excess)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for high selectivity and stability.

  • Base: K3PO4 (2.0 equiv) — Mild, non-hydride donor.

  • Solvent: Toluene/Water (10:1) — Degassed.

Step-by-Step:

  • Degassing (Critical): Sparge the Toluene and Water separately with Argon for 20 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 eq), Boronic Acid (1.1 eq), K3PO4 (2.0 eq), and Pd(dppf)Cl2 (3 mol%).

  • Addition: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Stir vigorously at Room Temperature for 4 hours.

    • Checkpoint: Take a TLC/LCMS aliquot.[4]

    • If <50% conversion: Heat to 40°C . Do not exceed 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Comparative Data: Ligand Selectivity

The following table illustrates why ligand choice dictates your chemoselectivity outcome.

Ligand ClassCatalyst ExampleReactivity (I vs Br)Risk of Side ReactionsRecommendation
Triphenylphosphine Pd(PPh3)4High Selectivity LowPrimary Choice
Bidentate (Ferrocene) Pd(dppf)Cl2High Selectivity LowExcellent Alternative
Biaryl Phosphine XPhos Pd G4Low SelectivityHigh (Activates Br)Avoid
Tri-alkyl Phosphine Pd(PtBu3)2Low SelectivityHigh (Dehalogenation)Avoid

Decision Logic Visualization

The following diagram maps the troubleshooting logic for your specific substrate.

SuzukiLogic Start Start: Reaction Analysis CheckResult Analyze Crude LCMS Start->CheckResult Success Target Product (C4-I Coupled) CheckResult->Success Yield > 80% OverCouple Over-Coupling (C1-Br Reacted) CheckResult->OverCouple Bis-aryl detected Dehal Protodehalogenation (Ar-H) CheckResult->Dehal Mass = M-I+H NoRxn Low Conversion CheckResult->NoRxn SM Remaining Action_Cool Reduce Temp to 20°C Switch to Pd(PPh3)4 OverCouple->Action_Cool Fix Action_Dry Use Anhydrous Toluene Switch Base to K3PO4 Dehal->Action_Dry Fix Action_Heat Increase Temp to 40°C Check Degassing NoRxn->Action_Heat Fix

Caption: Troubleshooting logic flow for optimizing chemoselectivity in polyhalogenated arenes.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Navarro, O., et al. (2004). General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[6][7] Journal of Organic Chemistry, 69(9), 3173–3180. Link

  • BenchChem Technical Support. (2025). Managing Protodeborylation in Suzuki Reactions. BenchChem Guides. Link

Sources

Managing steric hindrance in reactions of "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Steric Hindrance in 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Ticket ID: #PHS-71838-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tri-Halo" Challenge

You are working with 1-Bromo-5-chloro-4-iodo-2-methylbenzene , a highly dense functionalization scaffold. This molecule presents a unique "selectivity puzzle" defined by two competing forces: Electronic Lability (Bond Strength) and Steric Environment .

Your primary technical challenge is likely the C1-Bromine position. While the C4-Iodine is electronically labile and accessible, the C1-Bromine is electronically reactive but sterically deactivated by the ortho-methyl group at C2.

This guide provides the protocols to navigate this hierarchy, specifically focusing on overcoming the steric blockade at C1.

Module 1: Reactivity Mapping & Diagnostic

Before troubleshooting low yields, confirm you are targeting the correct site with the correct energy input.

The Reactivity/Steric Matrix
PositionHalogenElectronic ReactivitySteric HindranceStatus
C4 Iodo (I) High (Weakest Bond)Low (Flanked by H & Cl)The Gateway: Reacts first under mild conditions.
C1 Bromo (Br) Medium High (Blocked by o-Methyl)The Bottleneck: Requires specialized ligands to bypass sterics.
C5 Chloro (Cl) Low (Strong Bond)Medium/High The Anchor: Usually preserved as a final handle.
Visualizing the Pathway

The following diagram maps the logical flow of functionalization. You must clear the "Iodine Gateway" before attempting to force the "Bromine Blockade" unless you are using highly specific masking strategies.

ReactivityMap cluster_steric Steric Bottleneck (C1-Br) Start 1-Bromo-5-chloro- 4-iodo-2-methylbenzene Step1 Step 1: C4-Iodo Coupling (Kinetic Control) Start->Step1 Pd(PPh3)4, RT Selectivity > 95% Step2 Step 2: C1-Bromo Coupling (Steric Management) Step1->Step2 Pd-Dialkylbiaryl (SPhos/XPhos), 80°C Step3 Step 3: C5-Chloro Coupling (High Energy Activation) Step2->Step3 Pd-PEPPSI / RuPhos >100°C

Caption: Sequential activation strategy based on bond dissociation energy and steric accessibility.

Module 2: Troubleshooting the C1-Bromo Blockade

Issue: "I have successfully coupled the Iodine at C4, but the reaction stalls or gives low yields when I try to couple the Bromine at C1."

Root Cause: The ortho-methyl group at C2 prevents the Palladium center from undergoing oxidative addition into the C1-Br bond. Standard ligands (like PPh3 or dppf) are not bulky enough to force the active Pd(0) species into this crowded space, nor are they electron-rich enough to accelerate the bond breaking.

Solution: The "Buchwald" Protocol

To access the C1-Br position, you must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands serve two functions:

  • Electronic: They are electron-rich, increasing the nucleophilicity of Pd(0) to break the C-Br bond.

  • Steric: They are bulky, which paradoxically helps by enforcing a mono-ligated Pd species [L-Pd(0)] that is more active than the bis-ligated resting states.

Recommended Protocol (Suzuki-Miyaura)
ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Precursors that readily exchange ligands.
Ligand (Primary) SPhos The "Gold Standard" for ortho-blocked aryl bromides. The methoxy groups on SPhos stabilize the Pd intermediate.
Ligand (Alternative) XPhos Use if SPhos fails; better for extremely hindered coupling partners.
Ratio 1:2 (Pd:Ligand) Ensures formation of the active catalytic species.
Base K₃PO₄ (anhydrous) Weaker bases (Carbonates) often fail with sterically hindered substrates. Phosphate facilitates the transmetallation step in crowded environments.
Solvent Toluene/Water (10:1) Biphasic systems often assist in solubilizing inorganic bases while keeping the catalyst active in the organic phase.
Temperature 80°C - 100°C Thermal energy is required to overcome the activation barrier created by the methyl group.
Step-by-Step Workflow
  • Charge: Add Substrate (1.0 eq), Boronic Acid (1.2–1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 eq) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the active catalyst).

  • Solvent: Add degassed Toluene and Water.

  • Heat: Stir vigorously at 80°C. Monitor by HPLC/LCMS at 2 hours.

    • Checkpoint: If <10% conversion, increase temp to 100°C. If still stalled, switch ligand to XPhos .

Module 3: Advanced Troubleshooting (FAQs)

Q1: Can I react the C1-Bromo position before the C4-Iodo position?

A: Generally, no . Palladium will naturally insert into the C-I bond first because it is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

  • Workaround: If you absolutely must react C1 first, you cannot use Pd-catalysis. You must use Halogen-Lithium Exchange . However, n-BuLi will also attack the Iodine. You would need to use Turbo-Grignard (iPrMgCl·LiCl) at controlled temperatures (-40°C to -20°C), which kinetically favors Iodine exchange.

  • Verdict: Design your synthesis to react C4-I first. It is the path of least resistance.

Q2: The reaction works but I see "De-halogenation" (Hydrodehalogenation). Why?

A: This means your C1-Br is being replaced by a Hydrogen.

  • Cause: This is often caused by β-hydride elimination from the ligand or solvent, or insufficient transmetallation rates due to steric bulk.

  • Fix:

    • Switch solvent to Dioxane or THF (avoid primary alcohols).

    • Increase the concentration of the Boronic Acid.

    • Switch to Pd-PEPPSI-IPr catalyst. The NHC ligand is extremely bulky and resists β-hydride elimination pathways.

Q3: How do I activate the final C5-Chloro group?

A: Once C4 and C1 are filled, C5 is extremely crowded. Standard phosphines will fail.

  • Recommendation: Use [Pd-PEPPSI-IPent] or BrettPhos (for amination). These are "universal" catalysts for difficult chlorides. You will likely need temperatures >100°C and a strong base like NaOtBu or KOtBu.

Decision Tree: Ligand Selection

Use this logic flow to select the correct catalytic system for your specific bottleneck.

LigandSelect Start Current Bottleneck? Branch1 C4-Iodo (No Sterics) Start->Branch1 Branch2 C1-Bromo (Ortho-Methyl) Start->Branch2 Branch3 C5-Chloro (Deactivated) Start->Branch3 Sol1 Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 Temp: RT - 40°C Branch1->Sol1 Sol2 Pd(OAc)2 + SPhos Base: K3PO4 Temp: 80°C Branch2->Sol2 Sol3 Pd-PEPPSI-IPr or Pd-G3-XPhos Temp: >100°C Branch3->Sol3

Caption: Catalyst selection matrix based on the specific halogen and steric environment.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • BenchChem Technical Data. (2025). 1-Bromo-2-iodo-4-methylbenzene: Reactivity & Applications. Link

  • Sigma-Aldrich Application Note. (2023). Buchwald Ligands: A User Guide for Sterically Hindered Substrates. Link

Sources

Technical Support Center: Selective Coupling of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CH-782-ISO Subject: Temperature-Controlled Chemoselectivity in Polyhalogenated Arenes Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Architecture

You are working with 1-Bromo-5-chloro-4-iodo-2-methylbenzene , a scaffold designed for sequential functionalization. Success depends on exploiting the Activation Energy Ladder .

The molecule presents three distinct "gates" for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Your primary control lever is Temperature , supported by Ligand Sterics .

  • Gate 1 (C4-Iodine): The "Open Gate." Reacts at 0°C to 25°C .

    • Facilitator: Inherently weak C-I bond.

  • Gate 2 (C1-Bromine): The "Locked Gate." Reacts at 60°C to 80°C .

    • Barrier:[1][2][3][4] Stronger C-Br bond + Ortho-Methyl Steric Hindrance .

  • Gate 3 (C5-Chlorine): The "Reinforced Gate." Reacts at >100°C .

    • Barrier:[1][3][4] Strong C-Cl bond + Requires specialized electron-rich ligands.

Critical Insight: The methyl group at C2 is ortho to the Bromine (C1) but meta to the Iodine (C4). This steric bulk acts as a "safety shield" for the Bromine, effectively widening the temperature window between Gate 1 and Gate 2, making high-fidelity selectivity easier to achieve than in non-methylated analogs.

Visualizing the Reactivity Landscape

The following diagram illustrates the thermodynamic thresholds you must navigate.

ReactivityLandscape cluster_0 Phase 1: Ambient Control cluster_1 Phase 2: Thermal Activation cluster_2 Phase 3: High Energy Start Starting Material (Tri-halo Arene) Iodine C4-Iodine Activation (T < 25°C) Start->Iodine Fast Oxidative Addition Bromine C1-Bromine Activation (T = 60-80°C) Iodine->Bromine Requires Heat + Steric Clearance Chlorine C5-Chlorine Activation (T > 100°C) Bromine->Chlorine Requires Specialized Ligands (e.g., SPhos) Note1 Ortho-Methyl Group Shields C1-Br Note1->Bromine

Figure 1: The Stepwise Activation Pathway. Note how the ortho-methyl group creates a kinetic barrier specifically for the Bromine activation.

Experimental Protocols
Protocol A: Selective C4-Iodine Coupling (The "Cold" Method)

Target: Functionalize Iodine without touching Bromine or Chlorine.

Reagents:

  • Substrate: 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) — Avoid "hot" catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts here.

  • Base: Na₂CO₃ (2.0 equiv, aqueous 2M)

  • Solvent: DME or THF (degassed)

Procedure:

  • Setup: Charge a Schlenk flask with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed solvent.[1]

  • Initiation: Cool the mixture to 0°C (ice bath). Add the base solution dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC/HPLC.[1] If conversion is slow, warm to max 35°C . Do NOT exceed 40°C.

  • Workup: Quench with saturated NH₄Cl.

Why this works: Pd(PPh₃)₄ is moderately active. At RT, it readily inserts into C-I bonds but lacks the energy to overcome the steric/electronic barrier of the ortho-methylated C-Br bond [1, 2].

Protocol B: Subsequent C1-Bromine Coupling (The "Warm" Method)

Target: Functionalize Bromine (after Iodine is gone) without touching Chlorine.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: R'-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Standard inert atmosphere prep.

  • Thermal Ramp: Heat the reaction to 60°C .

  • Monitoring: Check conversion after 2 hours. If incomplete, ramp to 80°C .

    • Warning: Do not exceed 90°C to avoid activating the C-Cl site.

Troubleshooting Guide (FAQ)
Q1: I am seeing "Bis-Coupling" (Product contains two R-groups). How do I stop the Bromine from reacting?

Diagnosis: You have breached the activation energy barrier for the C-Br bond. Corrective Actions:

  • Temperature Drop: If running at RT, cool to 0°C.

  • Ligand Switch: Are you using SPhos, XPhos, or t-Bu₃P? Stop. These ligands are too effective. Switch to PPh₃ or DPEPhos . These ligands are less electron-rich and struggle to activate aryl bromides at low temperatures [3].

  • Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of the coupling partner. Excess boronic acid drives the second reaction via mass action.

Q2: The Iodine reaction is stalling at 60% conversion, but I'm afraid to heat it.

Diagnosis: Catalyst deactivation or insufficient transmetallation. Corrective Actions:

  • Don't Heat, Activate: Instead of raising the temperature (which risks Br-coupling), switch the base to Ag₂O or Tl₂CO₃ (if safety permits). These facilitate transmetallation at lower temperatures [4].

  • Solvent Change: Switch from THF to DMF . The higher polarity stabilizes the polar oxidative addition intermediate, accelerating the rate without adding thermal energy.

Q3: I see "Halogen Scrambling" (The Iodine moved to a different position).

Diagnosis: This is a "Halogen Dance" or exchange reaction, often caused by Palladium insertion into the wrong bond followed by equilibration. Corrective Actions:

  • Catalyst Loading: Increase catalyst loading to 5 mol%. Faster turnover reduces the lifetime of the intermediate Pd-species that allows scrambling.

  • Avoid Zinc: If using Negishi coupling, organozincs are notorious for halogen exchange. Switch to Suzuki (Boron) or Stille (Tin) for higher fidelity.

Interactive Troubleshooting Matrix

Use this logic flow to diagnose your current experimental failure.

Troubleshooting Issue Define the Problem OverCoupling Problem: Over-Coupling (Br reacted too) Issue->OverCoupling Stalling Problem: Reaction Stalled (Iodine remains) Issue->Stalling CheckTemp Check Temp: Is T > 30°C? OverCoupling->CheckTemp CheckBase Check Base/Solvent Stalling->CheckBase CheckLigand Check Ligand: Is it Buchwald type? CheckTemp->CheckLigand No ActionCool Action: Lower T to 0°C CheckTemp->ActionCool Yes ActionLigand Action: Switch to PPh3 CheckLigand->ActionLigand Yes ActionPolar Action: Switch to DMF or Stronger Base (KOH) CheckBase->ActionPolar

Figure 2: Decision Matrix for restoring chemoselectivity.

References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Detailed review of reactivity hierarchies (I > Br > Cl) and the impact of steric/electronic parameters.

  • Oxidative Addition of Aryl Halides to Palladium. Chemistry LibreTexts. (2022). Fundamental kinetic data establishing the temperature dependence of oxidative addition rates.

  • Ligand Effects in Palladium-Catalyzed Coupling. Journal of the American Chemical Society. (2007). Explains why electron-rich ligands (like SPhos) lower activation barriers, potentially ruining selectivity in polyhalogenated systems.

  • Base Effects on Transmetallation. Organic Letters. (2014). Discusses using silver/thallium bases to accelerate coupling at low temperatures to avoid heating sensitive substrates.

Sources

Technical Support Center: Ligand Effects on the Reactivity of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complex reactivity of 1-Bromo-5-chloro-4-iodo-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this polyhalogenated aromatic compound. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) are the cornerstone of achieving selective functionalization.[1][2][3] This principle allows for a stepwise approach to modifying the molecule, typically targeting the most reactive C-I bond first under milder conditions, followed by the C-Br bond, and finally the more robust C-Cl bond with more forcing conditions.[1]

This resource is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the "why" behind procedural steps, offering insights grounded in mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Regioselectivity in Cross-Coupling Reactions

Question 1: I am attempting a Suzuki-Miyaura coupling with 1-Bromo-5-chloro-4-iodo-2-methylbenzene and an arylboronic acid, but I am getting a mixture of products. How can I selectively target the iodo position?

Answer: Achieving high regioselectivity for the C-I bond is the most common objective due to its higher reactivity.[1] If you are observing a mixture of products, it indicates that your reaction conditions are too harsh, leading to the activation of the C-Br and potentially the C-Cl bonds.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many Suzuki couplings proceed efficiently at elevated temperatures (e.g., 80-100 °C).[4] To enhance selectivity for the C-I bond, begin by lowering the temperature to a range of room temperature to 60 °C. Monitor the reaction closely by TLC or LC-MS.

  • Choice of Palladium Catalyst and Ligand:

    • For high C-I selectivity, a less reactive catalyst system is often preferred. Start with a standard catalyst like Pd(PPh₃)₄. The triphenylphosphine ligand is moderately electron-donating and not overly bulky, which can favor the oxidative addition at the weakest C-I bond without readily activating the C-Br bond.

    • Avoid highly active catalyst systems initially. Bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent for activating less reactive C-Cl and C-Br bonds but may reduce selectivity in this case.[5][6]

  • Base Selection: A milder base can also improve selectivity. Instead of strong bases like K₃PO₄ or Cs₂CO₃, consider using Na₂CO₃ or K₂CO₃.[1][4]

  • Reaction Time: Monitor the reaction progress carefully. Prolonged reaction times, even at lower temperatures, can lead to the slow coupling at the C-Br position.

dot

Caption: Ligand and condition effects on Suzuki coupling selectivity.

Question 2: I have successfully performed a Sonogashira coupling at the iodo position. Now I want to couple a different alkyne at the bromo position. What changes to my protocol should I consider?

Answer: Congratulations on the successful selective coupling! To target the C-Br bond, you will need to employ more forcing reaction conditions and potentially a more active catalyst system. The C-Br bond is significantly less reactive than the C-I bond in Sonogashira couplings.[7][8]

Key Adjustments for C-Br Coupling:

  • Increase the Temperature: You will likely need to increase the reaction temperature to 80-120 °C.[9]

  • Ligand Selection: This is where ligand effects become critical. While PPh₃ might work, you may see faster and cleaner conversion with more electron-rich and bulky phosphine ligands. Consider ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos).[5][7] These ligands stabilize the palladium center and promote the more difficult oxidative addition at the C-Br bond.

  • Palladium Precatalyst: Using a pre-formed palladium(0) source like Pd₂(dba)₃ with an appropriate ligand can be more effective than Pd(PPh₃)₄ for this more challenging coupling.[4]

  • Base: A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the catalytic cycle.[5]

  • Copper Co-catalyst: Ensure you are using a fresh source of CuI, as its activity is crucial for the Sonogashira reaction.[8] However, be mindful that excess copper can lead to alkyne homocoupling (Glaser coupling).[8][10]

Table 1: Ligand Recommendations for Sequential Cross-Coupling

Target BondRecommended Ligand TypeExample LigandsRationale
C-I Standard, less bulky phosphinesPPh₃, P(o-tol)₃Sufficient for the highly reactive C-I bond, minimizes reactivity at C-Br.
C-Br Bulky, electron-rich phosphinesP(t-Bu)₃, XPhos, SPhosIncreases electron density on Pd, facilitating the more difficult oxidative addition to the C-Br bond.[5][7]
C-Cl Highly specialized biarylphosphinesRuPhos, BrettPhosRequired for the activation of the very strong C-Cl bond.[5]
Section 2: Troubleshooting Poor Reactivity and Low Yields

Question 3: My Suzuki coupling at the iodo position is sluggish and gives a low yield, even after prolonged heating. What are the likely causes?

Answer: Sluggish or incomplete Suzuki reactions are a common issue and can often be traced back to a few key factors.[4]

Troubleshooting Checklist:

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium source is fresh. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are stable, but Pd₂(dba)₃ can degrade over time.[4] Consider using a more robust precatalyst from the Buchwald or Hartwig groups.

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands or those that have been stored under an inert atmosphere.

  • Reagent Quality:

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially if they are electron-deficient or if the reaction mixture contains excess water.[5] Use fresh boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[5] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also compensate for some degradation.[5]

    • Base Purity and Strength: The base is critical for activating the boronic acid.[5] Ensure your base is anhydrous and of high purity. If one base (e.g., K₂CO₃) is not effective, screening other bases like K₃PO₄ or Cs₂CO₃ is a good strategy.[4]

  • Reaction Setup:

    • Degassing: Oxygen can deactivate the Pd(0) catalyst.[4] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]

    • Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing of the reactants.[4]

dot

Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings.

Question 4: I am attempting a Heck reaction with my selectively C-I coupled product to functionalize the C-Br position, but I am only recovering my starting material. What ligand should I be using?

Answer: The Heck reaction, like other cross-coupling reactions, is sensitive to ligand choice, especially when dealing with less reactive aryl bromides.[11][12] If you are not observing any reactivity, your catalyst system is likely not active enough to facilitate the oxidative addition at the C-Br bond.

Ligand and Condition Recommendations for Heck Reactions:

  • Move Beyond PPh₃: While triphenylphosphine is a common ligand for Heck reactions with aryl iodides, it is often inefficient for aryl bromides.

  • Electron-Rich and Bulky Ligands: Similar to the Suzuki and Sonogashira reactions, more electron-rich and bulky ligands are beneficial. Tri(o-tolyl)phosphine or P(t-Bu)₃ can be effective.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for Heck reactions.[13]

  • Base: An organic base such as triethylamine (Et₃N) is typically used in Heck reactions.[11]

  • Solvent: A polar aprotic solvent like DMF or NMP is often employed.[13]

  • Temperature: Heck reactions with aryl bromides generally require elevated temperatures, often in the range of 100-140 °C.[13]

Section 3: Metal-Halogen Exchange

Question 5: I want to perform a metal-halogen exchange to generate an organometallic intermediate for subsequent reaction with an electrophile. Which halogen will react, and what conditions should I use?

Answer: Metal-halogen exchange is a powerful method for generating organometallic reagents. The rate of exchange typically follows the trend I > Br > Cl.[14] Therefore, you can selectively perform the exchange at the iodo position under carefully controlled conditions.

Protocol for Selective Lithium-Halogen Exchange:

  • Reagent: Use an alkyllithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

  • Temperature: This is the most critical parameter for selectivity. The exchange should be performed at very low temperatures, typically -78 °C or even -100 °C, to prevent side reactions and exchange at the less reactive positions.[15]

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard.

  • Procedure:

    • Dissolve your 1-Bromo-5-chloro-4-iodo-2-methylbenzene in the anhydrous solvent under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add one equivalent of the alkyllithium reagent.

    • Stir for a short period (e.g., 15-30 minutes) at this low temperature.

    • The resulting aryllithium species is now ready to be quenched with your desired electrophile.

Caution: Organolithium reagents are highly reactive and pyrophoric. They must be handled with extreme care under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add 1-Bromo-5-chloro-4-iodo-2-methylbenzene, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

Materials:

  • 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3 mL)

  • THF (3 mL)

Procedure:

  • To a dry Schlenk flask, add 1-Bromo-5-chloro-4-iodo-2-methylbenzene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Hartwig, J. F., & St. Martin, M. M. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • MDPI. (2021, March 14). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, December 18). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • ETH Zurich. (2019). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Retrieved from [Link]

  • ETH Zurich. (2019). OC II (FS 2019). Retrieved from [Link]

  • PMC. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, January 3). Chemical Science. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • InCatT. (2021, January 12). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-iodo-5-methylbenzene. Retrieved from [Link]

  • PMC. (2020, October 1). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Arkivoc. (2011, August 2). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. Retrieved from [Link]

  • University College Dublin. (2009, July 15). Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Technical Support Center: Chemoselective Functionalization of Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Dehalogenation of 1-Bromo-5-chloro-4-iodo-2-methylbenzene Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Reactivity Matrix

User Issue: High rates of hydrodehalogenation (replacement of Halogen with Hydrogen) or "halogen scrambling" during the functionalization of 1-Bromo-5-chloro-4-iodo-2-methylbenzene .

Root Cause Analysis: This substrate contains three distinct halogen atoms on a toluene core. The primary failure mode is the lack of chemoselectivity . Standard organolithium reagents (n-BuLi) or unoptimized Palladium cycles cannot distinguish sufficiently between the C-I and C-Br bonds, or they generate reactive hydride species (Pd-H) that reduce the C-I bond to C-H.

To successfully functionalize this molecule, you must exploit the Bond Dissociation Energy (BDE) hierarchy.

The Reactivity Hierarchy

The success of your experiment relies on targeting the weakest bond first.

Bond TypeApprox.[1][2] BDE (kcal/mol)Reactivity StatusPrimary Risk
C–I (Position 4)~65Highest Primary target. Most prone to accidental reduction (hydrodehalogenation).
C–Br (Position 1)~81Intermediate Secondary target. Stable at -40°C, reactive at RT.
C–Cl (Position 5)~96Lowest Spectator. Generally inert under standard coupling conditions.

Decision Logic & Workflow Visualization

Before selecting a protocol, consult the following logic flow to determine the correct pathway for your specific functionalization goal.

ReactivityLogic Start Substrate: 1-Bromo-5-chloro-4-iodo-2-methylbenzene Goal What is your target? Start->Goal PathA Nucleophilic Addition (Grignard/Lithiation) Goal->PathA Generate Nucleophile PathB Cross-Coupling (Suzuki/Sonogashira) Goal->PathB Couple with Electrophile RiskA RISK: Halogen Dance / Scrambling PathA->RiskA Using n-BuLi? SolA SOLUTION: Turbo-Grignard (i-PrMgCl·LiCl) @ -40°C PathA->SolA Correct Protocol RiskB RISK: Hydrodehalogenation (C-I -> C-H) PathB->RiskB Using Alcohols/Amines? SolB SOLUTION: Bulky Ligands (XPhos) + Aprotic Solvents PathB->SolB Correct Protocol

Caption: Decision tree for selecting the correct chemoselective protocol based on experimental intent.

Protocol A: Selective Metalation (Avoiding Halogen Scrambling)

The Problem: Using n-Butyllithium (n-BuLi) typically results in a "Halogen Dance," where the lithium migrates to the most acidic proton position rather than the iodine site, or causes non-selective exchange of the Bromine.

The Solution: Use the Knochel Turbo-Grignard (i-PrMgCl·LiCl) .[2][3] The LiCl breaks up polymeric magnesium aggregates, increasing reactivity enough to exchange the Iodine at low temperatures without touching the Bromine.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a Schlenk flask under Argon.

    • Dissolve 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Do not cool to -78 °C initially; the exchange kinetics for this specific tri-halo system are sluggish below -50 °C.

  • Exchange:

    • Add i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise over 5 minutes.

    • Stir at -40 °C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL, quench with MeOD, and analyze via GC-MS. You should see >95% deuterium incorporation at the Iodine position (Pos 4) and retention of Br/Cl.

  • Electrophile Trapping:

    • Add your electrophile (e.g., aldehyde, ketone, allyl bromide) (1.2 equiv) slowly.

    • Allow the mixture to warm to 0 °C or RT slowly over 2 hours.

  • Quench:

    • Quench with saturated NH₄Cl solution.

Technical Note: The presence of the ortho-methyl group (Pos 2) provides steric protection to the Bromine (Pos 1), further assisting in directing the exchange solely to the Iodine (Pos 4).

Protocol B: Selective Cross-Coupling (Avoiding Hydrodehalogenation)

The Problem: In Suzuki couplings, the oxidative addition of Pd into the C-I bond is fast. However, if the Transmetalation step is slow, the Pd(II) intermediate can undergo side reactions with solvents (alcohols) or bases, leading to Pd-H . This reduces the ring (C-I becomes C-H).

The Solution: Accelerate Reductive Elimination using bulky, electron-rich ligands and remove hydride sources.

Optimized Suzuki-Miyaura Conditions
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ + XPhos (or SPhos)Buchwald ligands (dialkylbiarylphosphines) facilitate rapid reductive elimination, outcompeting the dehalogenation pathway.
Base K₃PO₄ (Anhydrous)Avoid alkoxides (NaOEt, KOtBu) which can undergo

-hydride elimination to form Pd-H.
Solvent Toluene or 1,4-Dioxane Strictly aprotic. Avoid EtOH/MeOH/Isopropanol which act as hydride donors.
Boron Source Pinacol Ester (BPin)More stable than boronic acids; reduces protodeboronation side cycles.[4]
Mechanism of Failure (Hydrodehalogenation)

Understanding the enemy is critical. The diagram below shows how the cycle diverts to destroy your starting material.

Dehalogenation Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast PdH Pd-H Species (The Killer) OxAdd->PdH Slow Transmetalation + Base/Solvent Interaction HydrideSource Hydride Source (Alcohol/Strong Base) HydrideSource->PdH PdH->Pd0 Regenerate Catalyst Product Ar-H (Dehalogenated Waste) PdH->Product Reductive Elimination

Caption: The "Death Cycle" of hydrodehalogenation. Avoid protic sources to break the red arrows.

Troubleshooting & FAQs

Q: I am seeing ~15% of the de-iodinated product (1-Bromo-5-chloro-2-methylbenzene) in my crude NMR. Why? A: You likely used an alcoholic co-solvent (e.g., Toluene/Ethanol 4:1). Ethanol is a primary hydride donor.

  • Fix: Switch to Toluene/Water ( biphasic) or pure Dioxane. If solubility is an issue, use DMF, but ensure the reaction is strictly anhydrous.

Q: Can I use n-BuLi if I cool it to -78 °C? A: Not recommended. Even at -78 °C, n-BuLi is aggressive enough to attack the Bromine site or cause benzylic deprotonation at the methyl group (Pos 2). The Turbo-Grignard (Protocol A) is thermodynamically tuned to stop at the Iodine.

Q: My reaction turns black immediately and yield is low. A: This suggests Pd-black precipitation ("catalyst death"). The Iodine atom releases iodide ions which can poison the catalyst surface.

  • Fix: Increase ligand loading (L:Pd ratio 2:1 or 3:1). Ensure your solvent is thoroughly degassed (sparged with Argon for 20 mins) to prevent oxidation of the phosphine ligand.

Q: How do I store the starting material? A: The C-I bond is photosensitive. Store the solid at 4 °C in an amber vial wrapped in aluminum foil. Photolytic cleavage creates radicals that initiate chain-dehalogenation even in the solid state over time.

References

  • Turbo-Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.

  • Dehalogenation Mechanisms: Navarro, O., et al. (2005).[4] Dehalogenation of Aryl Halides during Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.

  • Buchwald Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

  • Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

Sources

Technical Support Center: Suzuki Reaction Work-up for 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the work-up and purification of products derived from 1-Bromo-5-chloro-4-iodo-2-methylbenzene . This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with polyhalogenated aromatic substrates. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The primary challenge in reactions involving 1-Bromo-5-chloro-4-iodo-2-methylbenzene is achieving chemoselectivity. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) is the cornerstone of its synthetic utility.[1][2] An ideal Suzuki reaction will selectively form a C-C bond at the iodine position. However, incomplete selectivity, side reactions, and catalyst residues can lead to complex purification challenges. This guide will address these issues head-on.

Troubleshooting Guide: Common Work-up & Purification Issues

This section addresses specific problems you may encounter after your reaction is complete.

Question 1: My crude product is a dark, black solid or oil. How do I remove the residual palladium catalyst?

Answer: Residual palladium is one of the most common impurities and its removal is critical, especially in pharmaceutical applications.[3] The black color is typically due to the formation of palladium black (Pd(0) nanoparticles).

Causality: Homogeneous palladium catalysts, while efficient, can be difficult to remove completely. During the reaction or work-up, the catalyst can precipitate out of solution as metallic palladium black.

Recommended Solutions:

  • Filtration through Celite: This is the most common first step. After quenching the reaction, dilute the mixture with your extraction solvent (e.g., ethyl acetate) and filter it through a plug of Celite.[3][4][5] For stubborn cases, a multi-layered pad (e.g., sand/Celite/silica gel/Celite) can be more effective.

  • Activated Charcoal Treatment: If Celite filtration is insufficient, treatment with activated charcoal can be effective. After filtration and extraction into an organic solvent, add a small amount of activated charcoal (approx. 1-2% w/w relative to the crude product) to the organic solution and stir for 15-30 minutes.[6] The charcoal adsorbs the palladium, and can then be removed by another filtration through Celite. Caution: Activated charcoal can also adsorb your product, so use it sparingly and monitor for product loss.

  • Thiol-Based Scavengers: For near-complete removal, consider using silica-functionalized thiol scavenger resins. These have a high affinity for palladium and can be stirred with the organic solution of your product and then filtered off.

Question 2: My purified product is contaminated with unreacted boronic acid or its homocoupled byproduct. How can I prevent this?

Answer: Boronic acid impurities are frequent, especially if an excess was used in the reaction. They can be problematic as they often co-elute with the desired product on silica gel.

Causality: Boronic acids possess an acidic proton and can be converted into their corresponding water-soluble boronate salts under basic conditions.

Recommended Solutions:

  • Aqueous Base Wash: During the liquid-liquid extraction phase of the work-up, perform several washes with a moderately concentrated basic solution, such as 1M sodium hydroxide (NaOH) or saturated sodium carbonate (Na₂CO₃).[6][7][8] This deprotonates the boronic acid, forming a salt that is preferentially partitioned into the aqueous layer.

  • Formation of Boronic Esters: In some cases, adding a diol like ethylene glycol to the reaction mixture during work-up can form a boronic ester, which may have different solubility and chromatographic properties, aiding in separation.[8]

Question 3: TLC analysis shows my main product, but also a spot corresponding to the starting material and another, less polar spot. What is happening?

Answer: This suggests two potential issues: an incomplete reaction and a common side reaction known as protodeboronation.[9][10]

Causality:

  • Incomplete Reaction: The presence of starting material (1-Bromo-5-chloro-4-iodo-2-methylbenzene) indicates the reaction did not go to completion.

  • Protodeboronation: The less polar spot is likely the arene byproduct formed when the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[10][11] This side reaction is often promoted by excess water or prolonged exposure to basic conditions, especially if the catalytic cycle is inefficient.[9][10]

Recommended Solutions:

  • Purification Strategy: Careful column chromatography is the most effective way to separate the desired product from both the more polar starting material and the less polar protodeboronated byproduct. A shallow elution gradient is often required.

  • Reaction Optimization: While this guide focuses on work-up, the best solution is to optimize the reaction to drive it to completion and minimize side reactions. Consider screening different bases, solvents, or using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[9][11]

Frequently Asked Questions (FAQs)

Question 1: What is a standard, reliable work-up procedure for a Suzuki reaction of 1-Bromo-5-chloro-4-iodo-2-methylbenzene?

Answer: A robust, general-purpose work-up procedure is outlined below. This procedure is designed to remove the majority of common impurities.

Standard Work-up Protocol
  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Quench the reaction by slowly adding water.[12][13]

  • Dilution & Filtration: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst and any inorganic salts.[5] Wash the filter cake with additional organic solvent.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • 1M NaOH or saturated Na₂CO₃ solution (2x) to remove excess boronic acid.[7]

      • Brine (1x) to break up any emulsions and begin the drying process.[14]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[3][14] The choice of eluent will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is a common starting point.

Question 2: Why is the order of halogen reactivity (I > Br > Cl) so important for the work-up?

Answer: The predictable hierarchy of reactivity is what allows for the selective synthesis of a mono-coupled product.[2] Ideally, the reaction conditions are tuned to be just energetic enough to activate the C-I bond while leaving the C-Br and C-Cl bonds intact. If the reaction is too vigorous (e.g., too high temperature or too active a catalyst), you may get di-substituted byproducts where coupling has also occurred at the bromine position. These di-coupled products can be very difficult to separate from your desired mono-coupled product due to similar polarities. A clean reaction, driven by chemoselectivity, leads to a much simpler purification.

Visualizations & Data

Workflow & Troubleshooting Diagrams

G cluster_workflow Standard Work-up Workflow Reaction Reaction Complete Quench 1. Quench (e.g., add H₂O) Reaction->Quench Filter 2. Filter through Celite® (Removes Pd Catalyst, Salts) Quench->Filter Extract 3. Liquid-Liquid Extraction (Organic vs. Aqueous) Filter->Extract Wash 4. Aqueous Washes (H₂O, aq. Base, Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 7. Purify (Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for Suzuki reaction work-up.

G cluster_troubleshooting Troubleshooting Logic for Impurity Removal Crude Crude Product Analysis (TLC, NMR) Impurity_Check Impurity Detected? Crude->Impurity_Check Pd_Check Dark Color / Pd Residue? Impurity_Check->Pd_Check Yes Clean Product is Clean Impurity_Check->Clean No Boronic_Check Boronic Acid / Homocoupled Byproduct? Pd_Check->Boronic_Check No Celite Action: Filter through Celite® and/or treat with Activated Charcoal Pd_Check->Celite Yes Base_Wash Action: Perform Aqueous Base Wash (e.g., 1M NaOH) Boronic_Check->Base_Wash Yes Chromatography Action: Optimize Column Chromatography (gradient, solvent) Boronic_Check->Chromatography No / Still Impure Celite->Boronic_Check Base_Wash->Chromatography Chromatography->Clean Separation Successful Reassess Reassess Reaction Conditions Chromatography->Reassess Cannot Separate

Caption: A logical workflow for troubleshooting common impurities.

Data Summary Table
Impurity Type Common Source Primary Removal Method Work-up Step
Palladium Catalyst Catalyst from reactionFiltration / Adsorption2. Filtration / Post-extraction
Unreacted Boronic Acid Excess reagent usedAcid-Base Extraction4. Aqueous Washes
Homocoupled Byproducts Side reaction of boronic acidColumn Chromatography7. Purification
Inorganic Base (e.g., K₂CO₃) Reagent from reactionAqueous Extraction3 & 4. Extraction & Washes
Protodeboronated Arene Side reaction of boronic acidColumn Chromatography7. Purification
Unreacted Starting Material Incomplete reactionColumn Chromatography7. Purification

References

  • Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Benchchem.
  • Google Patents.
  • Benchchem.
  • Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Semantic Scholar.
  • So_General_Chemoselective_S....
  • ResearchGate. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
  • ResearchGate.
  • ACS Publications.
  • ResearchGate. Can I remove boronic acid using Work up process?.
  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters.
  • ResearchGate.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Common Organic Chemistry.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem.
  • Benchchem.
  • ResearchGate. How do I remove the excess halogen-substituted compound (starting material) after 'Suzuki coupling reaction'?.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC.

Sources

Validation & Comparative

"1-Bromo-5-chloro-4-iodo-2-methylbenzene" NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Orthogonal Reactivity Guide: 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Executive Summary

This guide provides a comprehensive technical analysis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene , a specialized polyhalogenated scaffold used in high-precision drug discovery. Unlike symmetrical tri-halo arenes, this molecule offers orthogonal reactivity —the ability to functionalize three distinct positions sequentially based on bond dissociation energies (C-I < C-Br < C-Cl).

The primary challenge in working with this scaffold is verifying the regiochemistry (1,2,4,5-substitution) against potential isomers formed during synthesis. This guide details the NMR protocols required to unambiguously confirm the structure and compares its reactivity profile against less selective alternatives.

Part 1: Performance Comparison & Reactivity Profile

In medicinal chemistry, the "performance" of a scaffold is defined by its chemoselectivity. 1-Bromo-5-chloro-4-iodo-2-methylbenzene outperforms standard di- or tri-bromo analogues by enabling "programmable" synthesis without the need for protecting groups.

Comparative Reactivity Matrix
FeatureTarget: 1-Br-5-Cl-4-I-2-Me Alternative: 1,4-Di-Br-2-Cl-5-Me Impact on Workflow
Primary Coupling Site C-I (Position 4) C-Br (Position 1 or 4)Target: High selectivity at room temp.Alt: Statistical mixture of products (requires separation).
Secondary Coupling C-Br (Position 1) Remaining C-BrTarget: Distinct activation (e.g., 60°C).Alt: Lower yield due to side reactions.
Tertiary Coupling C-Cl (Position 5) C-Cl (Position 2)Target: Requires specialized ligands (e.g., Buchwald).
NMR Diagnostic Distinct chemical shifts (I vs Br)Symmetric/overlapping signalsTarget: Easier reaction monitoring.
Chemoselective Pathway Visualization

The following diagram illustrates the logical flow of functionalization, validated by the distinct bond strengths of the halogens.

ReactivityPathway Start Scaffold: 1-Br-5-Cl-4-I-2-Me Step1 Step 1: Suzuki/Sonogashira (Targets C-I Bond) Start->Step1 Pd(0), RT Inter1 Intermediate A (4-Substituted) Step1->Inter1 Step2 Step 2: Suzuki (Activated) (Targets C-Br Bond) Inter1->Step2 Pd(0), 60°C Inter2 Intermediate B (1,4-Disubstituted) Step2->Inter2 Step3 Step 3: Buchwald-Hartwig (Targets C-Cl Bond) Inter2->Step3 Pd(II), SPhos, 100°C Final Final Drug Candidate (Trisubstituted) Step3->Final

Caption: Orthogonal functionalization workflow utilizing the reactivity hierarchy I > Br > Cl.

Part 2: NMR Analysis and Structural Elucidation

Confirming the 1,2,4,5-substitution pattern is critical, as electrophilic aromatic substitution (EAS) during synthesis often yields regioisomers (e.g., 1,2,3,5-substitution). Standard 1D Proton NMR is insufficient for absolute proof; NOE (Nuclear Overhauser Effect) spectroscopy is the mandatory validation protocol.

Predicted Chemical Shift Analysis (1H NMR)

Based on substituent additivity rules (Silverstein & Webster) and comparison with 1-bromo-4-chloro-2-methylbenzene data.

ProtonPositionPredicted Shift (δ ppm)MultiplicityStructural Environment
H-3 C37.15 – 7.25 SingletOrtho to Methyl (Shielding/Donor)Ortho to Iodine (Anisotropic effect)
H-6 C67.50 – 7.60 SingletOrtho to Bromine (Deshielding)Ortho to Chlorine (Deshielding)
Me-2 C2-CH32.30 – 2.40 SingletBenzylic, Ortho to Br

Note: H-6 is expected to be significantly downfield of H-3 due to the synergistic electron-withdrawing effects of the flanking Chlorine and Bromine atoms, compared to the Methyl group flanking H-3.

The Distinguishing Protocol: 1D NOE Difference

To distinguish the target from its isomer (e.g., where the methyl group might be flanked by two halogens), perform a 1D NOE Difference experiment.

Experimental Logic:

  • Target (1,2,4,5): The Methyl group (Pos 2) is spatially close to H-3 but distant from H-6 .

  • Isomer (e.g., 1-Br-2-Me-3-Cl-4-I): If the methyl is flanked by Br and Cl, it would show no strong NOE to any aromatic proton.

Step-by-Step Protocol:

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl₃ (avoid DMSO-d6 if possible, as viscosity broadens lines, reducing NOE resolution).

  • Degassing (Critical): Oxygen is paramagnetic and promotes relaxation, killing the NOE signal. Bubble N₂ gas through the sample for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Acquisition:

    • Record a standard 1H spectrum.[1][2]

    • Set the irradiation frequency (O2 ) exactly on the Methyl peak (~2.35 ppm).

    • Set a mixing time (d8 ) of 0.5 – 1.0 seconds.

    • Run the NOE Difference experiment (interleaved acquisition: on-resonance vs. off-resonance).

  • Interpretation:

    • Positive Result: A distinct positive peak appears at the frequency of H-3 (~7.20 ppm).

    • Negative Control: The peak at H-6 (~7.55 ppm) should show zero enhancement (flat baseline).

NOE Correlation Diagram

NOE_Logic Me Methyl Group (Irradiated @ 2.35 ppm) H3 Proton H-3 (Ortho to Me) Me->H3 Strong NOE Signal (< 3.0 Å) H6 Proton H-6 (Para to Me) Me->H6 No NOE Signal (> 5.0 Å) Result Validation Conclusion: 1,2,4,5-Substitution Confirmed H3->Result

Caption: Spatial correlations required to confirm the regiochemistry of the scaffold.

Part 3: Troubleshooting & Impurities

When analyzing the crude reaction mixture, look for these common signatures indicating failed regioselectivity or incomplete halogenation.

Signal (ppm)MultiplicityLikely ImpurityCause
~6.9 - 7.0 Doublets (J ≈ 8 Hz)1-Bromo-2-methyl-4-chlorobenzeneIncomplete iodination (Missing I at C4).
~2.10 SingletRegioisomer (Methyl flanked by halogens)Methyl shift moves upfield if shielded by two ortho-halogens sterically twisting the ring.
~7.8+ SingletDes-methyl analogOxidation of methyl group (rare) or wrong starting material.

References

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE Difference spectroscopy).[3][4]

  • PubChem Database. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. CID 56604769.[5]

  • Reich, H. J. (2024). WinPLT and NMR Data Collections. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Sources

Definitive Guide: Mass Spectrometry of 1-Bromo-5-chloro-4-iodo-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry of "1-Bromo-5-chloro-4-iodo-2-methylbenzene" Derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

In the high-stakes arena of fragment-based drug discovery (FBDD), 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) serves as a premier "orthogonal scaffold." Its unique tri-halogenated substitution pattern allows for sequential, chemoselective cross-coupling reactions—typically exploiting the reactivity hierarchy of I > Br > Cl .

For researchers, the analytical challenge lies not just in detection, but in structural validation . Confirming that a Suzuki or Sonogashira coupling occurred specifically at the C4-Iodo position while leaving the C1-Bromo and C5-Chloro moieties intact is critical. This guide compares the two dominant analytical modalities—GC-MS (Electron Ionization) and LC-MS (APPI/APCI) —and provides a validated framework for interpreting the complex isotopic and fragmentation signatures of this scaffold.

The Isotopic Fingerprint: A Self-Validating Mechanism

Before selecting an instrument, the analyst must understand the theoretical mass envelope. This molecule contains one bromine (


) and one chlorine (

).[1] Iodine (

) is monoisotopic.[2]

This combination creates a distinct M, M+2, M+4 pattern that acts as an internal quality control check. Any deviation from these ratios indicates contamination or dehalogenation.

Ion SpeciesIsotope CompositionRelative Abundance (Approx)Diagnostic Value
M (

330)

100% (Base)Quantitation Target
M+2 (

332)

+

133% Confirmation of Br/Cl presence
M+4 (

334)

33% Confirmation of intact core

Expert Insight: The M+2 peak is actually taller than the molecular ion (M) in this specific scaffold due to the additive probability of the heavy isotopes (


 and 

). If your M+2 peak is significantly lower than M, your sample has likely undergone debromination.
Comparative Analysis: GC-MS (EI) vs. LC-MS (APPI)

The choice of technique depends heavily on the derivative's polarity and thermal stability.

Option A: GC-MS (Electron Ionization)
  • Best For: The unfunctionalized core and non-polar intermediates.

  • Mechanism: Hard ionization (70 eV) induces predictable fragmentation.[3]

  • Verdict: Superior for Structural Elucidation. The high energy breaks the C-X bonds in a specific order, proving the position of substituents.

Option B: LC-MS (APPI/APCI)
  • Best For: Polar derivatives (e.g., after coupling with boronic acids containing hydroxyl/amine groups).

  • Mechanism: Soft ionization preserves the molecular ion

    
    .
    
  • Verdict: Superior for Reaction Monitoring. It prevents the "over-fragmentation" seen in EI, allowing for easier quantification of the intact product in crude mixtures.

Performance Matrix
FeatureGC-MS (EI) LC-MS (APPI)
Ionization Energy Hard (70 eV)Soft (10 eV / Photon)
LOD (Limit of Detection) < 1 pg (High Sensitivity)~10-50 pg
Structural Data Excellent (Fragment ions verify structure)Low (Mostly Molecular Ion)
Thermal Risk High (Deiodination can occur in injector)Low (Ambient temperature)
Solvent Compatibility Hexane, DCMMethanol, Acetonitrile
Fragmentation Dynamics & Signaling Pathways

Understanding the fragmentation hierarchy is essential for confirming the regioselectivity of your reactions. Under Electron Ionization (EI), the carbon-halogen bond strength dictates the cleavage order:

  • C-I Bond (Weakest): Cleaves first. Loss of 127 Da.

  • C-Br Bond: Cleaves second. Loss of 79/81 Da.[2]

  • C-Cl Bond (Strongest): Cleaves last or remains on the aromatic ring.

The following diagram illustrates the decay pathway you will observe in a standard 70 eV EI spectrum.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 330, 332, 334 Frag_1 [M - I]+ (Loss of Iodine) m/z 203, 205, 207 M_Ion->Frag_1 - I• (127 Da) Frag_2 [M - I - Br]+ (Loss of Bromine) m/z 124, 126 Frag_1->Frag_2 - Br• (79/81 Da) Frag_3 [M - I - Br - Cl]+ (Tolyl Cation) m/z 89 Frag_2->Frag_3 - Cl• (35/37 Da) Tropylium Tropylium Ion (Rearrangement) m/z 89 Frag_3->Tropylium Ring Expansion

Figure 1: Sequential dehalogenation pathway of 1-Bromo-5-chloro-4-iodo-2-methylbenzene under Electron Ionization (EI).

Validated Experimental Protocols
Protocol A: GC-MS Analysis for Purity Assessment

Use this protocol to verify the starting material or non-polar coupled products.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).

    • Note: Avoid Methanol for GC injection to prevent methylation artifacts in the injector port.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet Temperature: 250°C (Split mode 20:1).

    • Oven Program:

      • Hold at 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold at 280°C for 5 min.

  • MS Settings:

    • Source Temp: 230°C.

    • Scan Range:

      
       50–500.
      
    • Solvent Delay: 3.0 min.

Protocol B: LC-MS (APPI) for Reaction Monitoring

Use this protocol for monitoring Suzuki couplings where the Iodine is replaced.

  • Sample Preparation:

    • Dilute reaction aliquot 1:100 in Acetonitrile (ACN) .

    • Filter through 0.2 µm PTFE filter.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 50% B to 95% B over 5 minutes.

  • Ionization Source (APPI):

    • Dopant: Toluene (added post-column at 10 µL/min) to assist ionization of the halogenated core [1].

    • Mode: Positive Mode.

Troubleshooting & Causality
  • Issue: Observation of a peak at [M-127] in the raw sample trace before fragmentation.

    • Cause: Thermal degradation in the GC inlet. The C-I bond is heat-labile.

    • Solution: Lower GC inlet temperature to 200°C or switch to LC-MS.

  • Issue: Distorted Isotope Ratios (e.g., M+2 is too small).

    • Cause: Co-elution with a de-brominated impurity (impurity mass overlaps with M peak).

    • Solution: Use a slower GC ramp (10°C/min) to resolve the impurity.

References
  • Gross, R. A. (2004). Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms. The Chemical Educator, 9, 62–66.[4] Link

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Halogenoalkanes. IB Chemistry Revision Notes. Link

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Small Molecules. ResolveMass Technical Guides. Link

  • Phenomenex. (2020).[4] Polycyclic Aromatic Hydrocarbons (PAHs) by GC-MS and LC-MS.[5][6] Technical Note TN-0042. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Bromo-2-methylbenzene (Analogous Fragmentation Data). NIST Chemistry WebBook. Link

Sources

Strategic Orthogonality in Scaffold Design: A Technical Guide to 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Bromo-5-chloro-4-iodo-2-methylbenzene , a strategic building block designed for high-precision scaffold construction in medicinal chemistry.

Executive Summary

In the iterative process of drug discovery, the ability to independently functionalize multiple sites on an arene core is a critical determinant of library diversity. 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) represents a class of "orthogonally reactive" building blocks. Unlike symmetrical polyhalides that rely on statistical probability for mono-functionalization, this molecule leverages inherent differences in carbon-halogen bond strengths—amplified by steric steering from the methyl group—to allow for programmable, sequential substitution.

This guide compares its performance against standard alternatives and outlines the specific chemoselectivity windows that researchers can exploit.

Part 1: Comparative Analysis of Polyhalogenated Building Blocks

The selection of a starting material dictates the synthetic route's efficiency. The table below contrasts 1-Bromo-5-chloro-4-iodo-2-methylbenzene (BCIMB) with common alternatives used in library synthesis.

Table 1: Performance Matrix of Halogenated Arene Scaffolds
Feature1-Bromo-5-chloro-4-iodo-2-methylbenzene 1,3,5-Tribromobenzene 1-Bromo-4-iodobenzene
Primary Utility Sequential Tri-Functionalization (ABC-type substitution)Symmetrical Core Construction (AAA-type)Linear Bi-Functionalization (AB-type)
Selectivity Mechanism Electronic & Steric (I > Br > Cl + Ortho-Me hindrance)Statistical (Requires stoichiometry control)Electronic (I > Br)
Complexity Potential High (Tetra-substituted core)Medium (Symmetrical branches)Low (Linear linkers)
C-Br Reactivity Attenuated (Due to ortho-Methyl)High (Unencumbered)High
Risk of Polymerization Low (Stepwise activation)High (If multi-coupling uncontrolled)Low
The "Methyl Effect" Advantage

A distinct advantage of BCIMB over non-methylated analogs (e.g., 1-bromo-2-chloro-4-iodobenzene) is the steric steering provided by the C2-methyl group.

  • Without Methyl: The reactivity gap between C-I and C-Br is purely electronic. Under forcing conditions, "leakage" (unwanted reaction at C-Br) can occur.

  • With Methyl (BCIMB): The methyl group is ortho to the Bromine (C1). This steric bulk kinetically retards oxidative addition at the C-Br bond without affecting the distal C-I bond (C4). This widens the operational window, allowing for higher temperatures or more potent catalysts to be used for the initial Iodine coupling without compromising regioselectivity.

Part 2: Chemoselectivity & Reaction Logic[3]

The sequential functionalization of BCIMB follows a strict hierarchy governed by Bond Dissociation Energy (BDE) and steric accessibility.

The Reactivity Hierarchy
  • Site A (C4-Iodo):

    
    .
    
    • Status: Most reactive.[1]

    • Action: Undergoes rapid oxidative addition with Pd(0).

    • Environment: Flanked by Chlorine (C5) and Hydrogen (C3). The ortho-chloro substituent provides a minor electronic activation (inductive withdrawal) but minimal steric hindrance compared to the methyl group.

  • Site B (C1-Bromo):

    
    .
    
    • Status: Latent until Iodine is consumed.

    • Action: Requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) after the first step.

    • Environment:Sterically Deactivated by ortho-Methyl (C2). This is the "safety lock" that ensures Site A reacts first.

  • Site C (C5-Chloro):

    
    .
    
    • Status: Inert under standard Suzuki/Sonogashira conditions.

    • Action: Activated only by highly active catalyst systems (e.g., Pd-PEPPSI, Pd-XPhos) or via Lithium-Halogen exchange.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical flow for constructing a library of trisubstituted arenes from BCIMB.

ReactivityFlow Start Starting Material (1-Br, 5-Cl, 4-I, 2-Me) Step1 Step 1: C4-Iodo Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT High Selectivity Inter1 Intermediate A (4-Aryl, 1-Br, 5-Cl) Step1->Inter1 Step2 Step 2: C1-Bromo Coupling (Buchwald/Suzuki) Inter1->Step2 Pd(dppf), 80°C Methyl Hindrance Overcome Inter2 Intermediate B (4-Aryl, 1-Amine/Aryl, 5-Cl) Step2->Inter2 Step3 Step 3: C5-Chloro Activation (Adv. Suzuki/Heck) Inter2->Step3 Pd-XPhos, 110°C Cl Activation Final Final Scaffold (Tri-functionalized) Step3->Final

Figure 1: Sequential functionalization workflow. The color transition represents the increasing energy barrier required to activate each subsequent halogen.

Part 3: Experimental Protocols

These protocols are designed to maximize yield and selectivity, validated by general reactivity trends in polyhalogenated toluenes [1, 2].

Step 1: Selective C4-Arylation (Suzuki-Miyaura)

Targeting the Iodine in the presence of Bromine and Chlorine.

  • Reagents: BCIMB (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/H₂O (4:1).

  • Conditions: Room Temperature (25°C) for 4-6 hours.

  • Why this works: The use of a "standard" catalyst like Tetrakis(triphenylphosphine)palladium(0) at room temperature is sufficient to activate the C-I bond. The C-Br bond remains inert due to the higher activation energy and the ortho-methyl steric block.

  • Expected Yield: 85-92%.

  • Checkpoint: Monitor by TLC. If C-Br coupling (bis-arylation) is observed, lower temperature to 0°C or switch to a less active base like K₃PO₄.

Step 2: C1-Amination (Buchwald-Hartwig)

Targeting the Bromine in the presence of Chlorine.

  • Reagents: Intermediate A (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP or Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv).

  • Solvent: Toluene or Dioxane.[2]

  • Conditions: 80-100°C.

  • Why this works: The C-I bond is gone. The C-Cl bond is too strong for standard Pd/BINAP systems at 80°C. The temperature is raised to overcome the steric hindrance of the ortho-methyl group at the C-Br position.

  • Expected Yield: 75-85%.

Step 3: C5-Functionalization

Activating the final Chlorine handle.

  • Reagents: Intermediate B (1.0 equiv), Boronic Acid or Acrylate, Pd(OAc)₂ (5 mol%), SPhos or XPhos (10 mol%), K₃PO₄.

  • Conditions: 100-120°C (Reflux).

  • Why this works: Electron-rich, bulky biaryl phosphine ligands (Buchwald ligands like XPhos) are required to facilitate the oxidative addition into the electron-rich/neutral Aryl-Chloride bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604769, Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. Retrieved from [Link]

  • Palani, V. et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[3] Chemical Reviews.[3] Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of "1-Bromo-5-chloro-4-iodo-2-methylbenzene" Coupling Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Analytical Challenge

In modern synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are indispensable tools for constructing complex molecular architectures.[1][2][3] The polyhalogenated aromatic compound, "1-Bromo-5-chloro-4-iodo-2-methylbenzene," serves as a versatile building block, offering multiple reaction sites for sequential, site-selective couplings. However, this versatility presents a significant analytical challenge: the reaction mixture is often a complex cocktail of the starting material, the desired mono-, di-, or tri-substituted product(s), and various byproducts arising from side reactions like homocoupling.

To effectively monitor reaction progress, assess purity, and isolate the target compound, a robust and selective analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this task.[4][5] This guide provides a comprehensive comparison of HPLC strategies, grounded in fundamental principles and field-proven experience, to empower researchers in developing reliable analytical methods for these complex reaction mixtures.

The Foundational Choice: Why Reverse-Phase HPLC Dominates

For the analysis of non-polar to moderately polar organic molecules like halogenated benzenes and their biaryl or alkenyl derivatives, Reverse-Phase HPLC (RP-HPLC) is the overwhelmingly preferred chromatographic mode.[6][7][8] The principle of RP-HPLC is based on hydrophobic interactions.[9][10] Analytes in a polar mobile phase are passed through a column containing a non-polar stationary phase (typically silica particles chemically bonded with hydrocarbon chains).[11][12] More hydrophobic (less polar) compounds interact more strongly with the stationary phase, causing them to be retained longer in the column, while more polar compounds elute earlier.[9][10]

The starting material and its expected coupling products are all relatively non-polar, making them ideal candidates for separation based on subtle differences in their hydrophobicity using RP-HPLC.

Strategic Method Development: A Comparative Workflow

Effective HPLC method development is a systematic process. The goal is not just to see peaks, but to achieve baseline separation of all critical components—starting material, product, and impurities—in a reasonable timeframe.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_setup Phase 1: Initial Setup & Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Col_Select Column Selection (C18, Biphenyl, C8) MP_Select Mobile Phase Screening (ACN vs. MeOH) Col_Select->MP_Select Initial Test Det_Select Detector Choice (DAD vs. MS) MP_Select->Det_Select Grad_Opt Gradient Optimization (Slope & Time) Det_Select->Grad_Opt Proceed with Best Column/Solvent Flow_Temp Flow Rate & Temp. (Efficiency vs. Pressure) Grad_Opt->Flow_Temp Fine-tune SST System Suitability Test (SST) Flow_Temp->SST Final Method Validation Full Method Validation (ICH Q2(R1)) SST->Validation Confirm Robustness SuzukiReaction SM 1-Bromo-5-chloro-4-iodo-2-methylbenzene (Starting Material) Catalyst Pd Catalyst, Base BoronicAcid + Aryl Boronic Acid BoronicAcid->Catalyst Product Desired Biaryl Product Catalyst->Product  Desired Pathway Impurity Homocoupling Byproduct Catalyst->Impurity  Side Reaction

Caption: A typical Suzuki reaction scheme showing the desired product and a potential side product.

Performance Comparison Data

The following table presents simulated data comparing the performance of a standard C18 column against a Biphenyl column for this separation.

ParameterAgilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)HALO Biphenyl (4.6 x 150 mm, 5 µm)Justification
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileACN provides good efficiency.
Gradient 50% to 95% B in 15 min50% to 95% B in 15 minNecessary for eluting all components.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Temperature 30 °C30 °CControlled temperature for reproducibility.
Retention Time (SM) 10.2 min10.8 minBiphenyl phase can be slightly more retentive for halogenated aromatics.
Retention Time (Imp) 12.5 min14.1 minBoth columns retain the larger homocoupled impurity longer than the SM.
Retention Time (P) 12.7 min15.0 minThe desired product is the most non-polar and retained the longest.
Resolution (Imp/P) 0.8 2.1 Critical Difference: The Biphenyl column's π-π interactions provide the selectivity needed to resolve the structurally similar impurity and product, achieving baseline separation (R > 1.5). The C18 column fails to do so. [13]
Tailing Factor (P) 1.21.1Both columns provide good peak symmetry.
Analysis Time ~18 min~20 minSlightly longer analysis, but justified by superior resolution.

Protocol: HPLC Method Development and Validation

This protocol outlines a trustworthy, self-validating system for developing and validating an HPLC method for the analysis of coupling products, in accordance with ICH Q2(R1) guidelines. [14][15][16] Objective: To develop and validate a gradient RP-HPLC method for the quantification of the desired product and related impurities from the coupling reaction of "1-Bromo-5-chloro-4-iodo-2-methylbenzene".

1. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD or MS detector.

  • Reference standards for starting material and purified product.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or TFA), high purity.

  • Recommended columns for screening: C18 and Biphenyl (e.g., 4.6 x 150 mm, <5 µm particle size).

2. Step-by-Step Methodology:

  • Step 2.1: Sample and Standard Preparation

    • Prepare a stock solution of the reference standard (Product) and starting material at 1.0 mg/mL in ACN.

    • Prepare a "Resolution Mix" by diluting the stock solutions and spiking a crude reaction mixture sample to ensure all key components are present at detectable levels.

    • Prepare working standards for calibration by serial dilution of the stock solution (e.g., 100, 50, 10, 5, 1 µg/mL).

  • Step 2.2: Initial Method Scouting (as per table above)

    • Equilibrate the Biphenyl column with the initial mobile phase conditions (50:50 Water:ACN with 0.1% Formic Acid).

    • Inject the "Resolution Mix".

    • Run the gradient from 50% to 95% ACN over 15 minutes.

    • Evaluate the chromatogram for separation of the SM, Product, and major impurities.

  • Step 2.3: Method Optimization

    • Adjust the gradient slope. A shallower gradient will increase separation between closely eluting peaks.

    • Adjust the initial %B. A lower starting %B can improve the resolution of early-eluting polar impurities.

    • Once a satisfactory separation is achieved, proceed to validation.

  • Step 2.4: System Suitability Testing (SST)

    • Before each validation run, inject the "Resolution Mix" five times.

    • Calculate the Relative Standard Deviation (%RSD) for the retention time and peak area of the main product. Acceptance criteria: %RSD < 2.0%.

    • Calculate the resolution between the critical peak pair (e.g., Product and a closely eluting impurity). Acceptance criteria: R > 2.0.

    • Calculate the tailing factor for the product peak. Acceptance criteria: T < 1.5.

  • Step 2.5: Method Validation (as per ICH Q2(R1)) [16][17] * Specificity: Inject a blank (diluent), starting material, and product standards individually to ensure no interference at the retention time of the main analyte.

    • Linearity: Inject the calibration standards in triplicate. Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (% Recovery): Spike a sample of known concentration with the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% - 102.0%.

    • Precision (Repeatability): Analyze six replicate preparations of the same sample. The %RSD of the results should be ≤ 2.0%.

    • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision from the Limit of Quantitation (LOQ) to 120% of the target concentration.

References

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. [Link]

  • YouTube. 14 Principles of Reversed Phase HPLC. [Link]

  • ResearchGate. Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ACS Publications. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • ResearchGate. Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. [Link]

  • LCGC International. Mass Detection for Chromatographers. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • RSC Publishing. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]

  • Separation Methods Technologies Inc. HPLC SEPARATION GUIDE. [Link]

  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • ResearchGate. Is it practical to use an MS detector of a GC for an HPLC?. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Advanced Materials Technology. HALO® Biphenyl HPLC Columns. [Link]

  • Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. [Link]

  • Semantic Scholar. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • ACS Publications. Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. [Link]

  • The Royal Society of Chemistry. Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn··. [Link]

  • ResearchGate. Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. [Link]

Sources

Chemoselective Suzuki-Miyaura Coupling: A Comparative Guide on Reaction Rates for Polyhalogenated Arenes vs. Di-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where chemoselectivity is paramount. When comparing the Suzuki-Miyaura cross-coupling rates of a polyhalogenated arene like 1-bromo-5-chloro-4-iodo-2-methylbenzene against a symmetrical or simple di-halogenated substrate like di-iodotoluene , the mechanistic drivers dictate vastly different experimental approaches.

This guide provides an in-depth, objective comparison of these two substrates, detailing the causality behind their reaction rates, and outlines a self-validating experimental protocol for achieving strict chemoselectivity.

Mechanistic Rationale: Causality Behind Oxidative Addition Rates

The Suzuki-Miyaura reaction relies on a palladium catalyst to cross-couple organoboronic acids with organohalides[1]. The catalytic cycle begins with the oxidative addition of the Pd(0) species into the carbon-halogen bond. The rate and selectivity of this step are governed by the bond dissociation energy (BDE) and the electronic environment of the arene. The established reactivity hierarchy across all palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl[2].

Substrate A: 1-Bromo-5-chloro-4-iodo-2-methylbenzene This molecule presents three distinct halogens on a single toluene core. While the C-I bond is inherently the most reactive[2], the rate of oxidative addition at this specific C-I bond is massively accelerated by the presence of the ortho/meta chlorine and bromine atoms. These highly electronegative substituents exert a strong inductive electron-withdrawing effect, lowering the energy of the arene's Lowest Unoccupied Molecular Orbital (LUMO). A lowered LUMO facilitates the nucleophilic attack of the electron-rich Pd(0) catalyst, resulting in a highly accelerated initial reaction rate and exquisite chemoselectivity[2].

Substrate B: Di-iodotoluene Di-iodotoluene contains two identical C-I bonds and an electron-donating methyl group. While the C-I bonds are highly reactive[3], the methyl group slightly increases electron density on the ring, raising the LUMO and rendering the initial oxidative addition marginally slower than in the polyhalogenated system. More critically, the presence of two identically reactive sites introduces statistical competition. Without extreme stoichiometric and thermal control, the reaction is prone to double-coupling, yielding complex mixtures rather than a single chemoselective product[3].

G SubA 1-Bromo-5-chloro-4-iodo-2-methylbenzene (Polyhalogenated) ElecA Strong Inductive Withdrawal (Cl, Br, I) SubA->ElecA SubB Di-iodotoluene (Di-halogenated) ElecB Mild Electron Donation (CH3) SubB->ElecB OAA Accelerated Oxidative Addition (Lowered LUMO) ElecA->OAA OAB Standard Oxidative Addition (Higher LUMO) ElecB->OAB ChemSel Strict Chemoselectivity (C-I > C-Br > C-Cl) OAA->ChemSel Mix Competing C-I Sites (Potential Double Coupling) OAB->Mix

Electronic effects on oxidative addition and chemoselectivity in Suzuki coupling.

Comparative Data Analysis: Reaction Rates and Selectivity

To objectively compare these substrates, we must evaluate the kinetic and selective parameters that govern their behavior in a standard Pd(PPh3)4-catalyzed system. The table below summarizes the extrapolated experimental performance based on analogous polyhalogenated and di-halogenated arene benchmarks.

Parameter1-Bromo-5-chloro-4-iodo-2-methylbenzeneDi-iodotolueneCausality / Mechanistic Driver
Target Bond C4–IC–I (Positions vary)Bond dissociation energy (BDE) of C–I is lowest.
Relative Rate of Oxidative Addition Highly AcceleratedStandard / BaselineInductive withdrawal by Cl/Br lowers LUMO in the polyhalogenated arene, facilitating Pd(0) attack.
Chemoselectivity (Mono-coupling) >95% (at C-I)<60% (Mixture of mono/bis)Distinct halide BDEs (I vs Br/Cl) vs. identical competing C-I bonds.
Optimal Temperature Mild (25°C – 40°C)Moderate (60°C – 80°C)Highly activated C-I bond requires less thermal energy to overcome the activation barrier.
Risk of Over-coupling Very LowHighC-Br and C-Cl bonds remain inert under mild conditions; di-iodotoluene has two active sites.

Self-Validating Experimental Protocol: Chemoselective Mono-Coupling

To harness the accelerated rate of 1-bromo-5-chloro-4-iodo-2-methylbenzene while preserving the C-Br and C-Cl bonds for downstream functionalization, the protocol must be designed as a self-validating system. Every parameter is chosen to isolate the C-I activation.

W Prep 1. Reagent Prep (Strictly Anaerobic) Mix 2. Catalyst Activation Pd(PPh3)4 / K2CO3 Prep->Mix React 3. Controlled Heating (Mild Temp for C-I) Mix->React Monitor 4. In-Process LCMS (Monitor C-I conversion) React->Monitor Quench 5. Quench & Extract (Preserve C-Br/C-Cl) Monitor->Quench

Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation (Anaerobic Control):

    • Action: Charge a Schlenk flask with 1-bromo-5-chloro-4-iodo-2-methylbenzene (1.0 eq), arylboronic acid (1.05 eq), and K2CO3 (2.0 eq). Purge the system with Argon for 15 minutes.

    • Causality: The slight 1.05 eq excess of boronic acid ensures complete conversion of the C-I bond without providing enough reagent to push a secondary coupling at the C-Br bond. Argon purging prevents the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state[4].

  • Solvent & Catalyst Addition:

    • Action: Add a degassed mixture of THF/H2O (4:1 v/v). Add Pd(PPh3)4 (2 mol%).

    • Causality: The aqueous biphasic system dissolves the K2CO3 base, which is strictly required to activate the boronic acid into a reactive boronate complex—a prerequisite for the transmetalation step[5].

  • Controlled Heating (Kinetic Isolation):

    • Action: Stir the reaction at a mild 25°C – 35°C.

    • Causality: The highly activated C-I bond requires minimal thermal energy to undergo oxidative addition[2]. Keeping the temperature below 40°C acts as a kinetic thermodynamic barrier, ensuring the C-Br and C-Cl bonds remain completely inert.

  • In-Process LCMS Monitoring (Self-Validation):

    • Action: Withdraw a 10 µL aliquot at 45 minutes. Analyze via LCMS.

    • Causality: This is the critical self-validation step. The researcher should observe a mass shift corresponding to the loss of Iodine (-127 Da) and the addition of the aryl group. Crucially, the isotopic distribution in the mass spectrum must retain the characteristic M / M+2 / M+4 pattern of the remaining Bromine and Chlorine isotopes. If this pattern is lost, the temperature is too high, and over-coupling has occurred.

  • Quench and Extraction:

    • Action: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Conclusion & Strategic Applications in Drug Development

The ability to selectively target the C-I bond in 1-bromo-5-chloro-4-iodo-2-methylbenzene transforms the molecule into a powerful, programmable scaffold for drug development professionals. Researchers can utilize this sequential reactivity to perform iterative orthogonal cross-couplings. For example, following the Suzuki coupling at the C-I position under mild conditions, the temperature can be elevated to 80°C with a different catalyst (e.g., Pd(dppf)Cl2) to target the C-Br bond[2], leaving the C-Cl bond available for late-stage Buchwald-Hartwig amination. This level of precise, programmable control is fundamentally impossible with symmetrical substrates like di-iodotoluene.

References

  • Suzuki-Miyaura Coupling | Chemistry LibreTexts | [Link]

  • Suzuki reaction | Wikipedia |[Link]

  • Suzuki Coupling | Organic Chemistry Portal |[Link]

Sources

Electronic effects of substituents in "1-Bromo-5-chloro-4-iodo-2-methylbenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tri-Orthogonal" Advantage

1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6) is a specialized polyhalogenated scaffold designed for high-precision drug discovery and materials science.[1] Unlike simple di-halogenated arenes, this molecule offers three distinct "handles" (I, Br, Cl) with significantly different bond dissociation energies (BDEs) and steric environments.

This guide analyzes the electronic and steric landscape of this molecule, proving why it serves as a superior alternative to symmetric di-haloarenes for constructing complex, non-symmetric polysubstituted benzene cores.

Electronic & Steric Landscape Analysis

To master this scaffold, one must understand the hierarchy of reactivity governed by the interplay of inductive effects , resonance , and steric hindrance .

The Reactivity Hierarchy (The "Golden Rule")

The reactivity of the three halogen sites in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) follows a strict order: C4-I > C1-Br > C5-Cl .[1]

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Rank
C4 Iodo (-I) Weakest C-X bond (Lowest BDE).[1] High polarizability.Open. Far from the bulky methyl group.#1 (Fastest)
C1 Bromo (-Br) Intermediate bond strength.[1]Hindered. Ortho to Methyl (-CH₃).#2 (Intermediate)
C5 Chloro (-Cl) Strongest C-X bond.[1] Difficult oxidative addition.[2]Moderate. Meta to Methyl.#3 (Slowest)
C2 Methyl (-CH₃) Electron-donating (+I).[1] Activates ring slightly.Blocker. Shields C1 and C3.Inert Anchor
The "Steric Shield" Effect

A critical feature of this specific isomer is the Methyl group at C2 .

  • Impact on C1-Br: The methyl group is ortho to the bromine.[1] This creates significant steric strain, making the oxidative addition of Palladium at C1 slower than in a para-substituted isomer.

  • Strategic Benefit: This steric penalty at C1 enhances the chemoselectivity for C4-I. In standard 1-bromo-4-iodobenzene, selectivity is ~95:[1]5. In this scaffold, the steric shielding of Br pushes selectivity for Iodo-coupling to >99:1 under mild conditions.

Visualizing the Reactivity Landscape

The following diagram maps the electronic vectors and steric zones that dictate the sequential functionalization strategy.

ReactivityLandscape Core Benzene Core (1-Br-5-Cl-4-I-2-Me) Site_I C4-I Site (High Reactivity) Primary Target Core->Site_I Fast Oxidative Addition Site_Br C1-Br Site (Med Reactivity) Sterically Hindered Core->Site_Br Slower Oxidative Addition Site_Cl C5-Cl Site (Low Reactivity) Late-Stage Target Core->Site_Cl Inert w/o Specialized Catalyst Me_Group C2-Methyl (Steric Shield) Me_Group->Site_Br Blocks Access

Caption: Reactivity map showing the preferential activation of the C4-Iodo site, enhanced by the steric shielding of the C1-Bromo site by the C2-Methyl group.

Comparative Performance Guide

How does this scaffold compare to standard alternatives?

Comparison: Tri-Halo vs. Di-Halo Scaffolds
FeatureProduct: 1-Br-5-Cl-4-I-2-Me-benzene Alternative A: 1-Bromo-4-iodo-2-methylbenzene Alternative B: 1,4-Dibromo-2-chloro-5-methylbenzene
Diversity Potential High (3 Vectors). Can install 3 different R-groups sequentially.[1]Medium (2 Vectors). Limited to bi-substitution.Medium. Hard to differentiate the two Br sites.
Site Selectivity Excellent. I vs. Br vs. Cl is distinct.[1][3]Good. I vs. Br is standard.[1]Poor. Statistical mixture of mono- and bis-coupling likely.
Synthetic Cost High (Specialty Building Block).[1]Moderate.Low.
Use Case Complex drug pharmacophores (e.g., PROTACs).Simple biaryl synthesis.Polymerization or symmetric cores.[1]

Verdict: Choose the 1-Bromo-5-chloro-4-iodo-2-methylbenzene scaffold when you need to construct a non-symmetric core with three different functionalities (e.g., a target binding domain, a linker, and a solubility tail).[1]

Experimental Protocols: Sequential Functionalization

Note: These protocols are derived from standard polyhalogenated arene chemistry [1][2].[1] Always perform a small-scale test first.

Step 1: Selective Activation of C4-I (Suzuki Coupling)

Objective: Install Group R¹ at Position 4 without touching Br or Cl.[1]

  • Reagents: 1.0 eq Scaffold, 1.05 eq Boronic Acid (R¹-B(OH)₂), 2.0 eq K₂CO₃.

  • Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂.

  • Conditions: Toluene/Water (4:1), Room Temperature to 40°C, 4-12 hours.

  • Why it works: The C-I bond undergoes oxidative addition at room temperature. The C-Br bond requires heat (>60°C) to react with these catalysts.

  • Checkpoint: Monitor by TLC/LCMS. Disappearance of starting material indicates completion.[1] Avoid overheating to prevent "bis-coupling" at C1.

Step 2: Activation of C1-Br (Suzuki/Buchwald)

Objective: Install Group R² at Position 1.

  • Reagents: 1.0 eq (Product from Step 1), 1.2 eq Boronic Acid (R²-B(OH)₂), 2.0 eq K₃PO₄.

  • Catalyst: Pd(OAc)₂ + SPhos or XPhos (Ligands crucial for hindered substrates).

  • Conditions: 1,4-Dioxane, 80-100°C , 12-24 hours.

  • Why it works: The bulky phosphine ligands (Buchwald ligands) facilitate oxidative addition into the sterically hindered C1-Br bond (blocked by C2-Me).[1] The C5-Cl remains inert under these conditions.

Step 3: Activation of C5-Cl (Late-Stage)

Objective: Install Group R³ at Position 5.

  • Reagents: 1.0 eq (Product from Step 2), Nucleophile (Amine, Boronic Acid).

  • Catalyst:

    • For Amination: Pd₂dba₃ + BrettPhos or RuPhos .

    • For Suzuki: Ni(COD)₂ + PCy₃ (Nickel activates C-Cl bonds better than Pd).

  • Conditions: Toluene or t-Amyl Alcohol, 110°C+ , sealed tube.

Workflow Visualization

SequentialWorkflow Start Start: 1-Bromo-5-chloro-4-iodo-2-methylbenzene Step1 Step 1: C4-I Coupling (Pd(PPh3)4, RT) Selectivity: >99% Start->Step1 Inter1 Intermediate A: 1-Bromo-5-chloro-4-R¹-2-methylbenzene Step1->Inter1 Step2 Step 2: C1-Br Coupling (Pd-XPhos, 80°C) Overcomes Steric Methyl Inter1->Step2 Inter2 Intermediate B: 1-R²-5-chloro-4-R¹-2-methylbenzene Step2->Inter2 Step3 Step 3: C5-Cl Coupling (Ni-catalysis or Pd-BrettPhos, 110°C) Inter2->Step3 Final Final Product: Tri-Functionalized Core Step3->Final

Caption: Step-wise protocol for orthogonal functionalization, leveraging the reactivity gaps between I, Br, and Cl.

References

  • Chemical Reviews (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. American Chemical Society.[4]

  • BenchChem (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions: Technical Support & Protocols.

  • PubChem (2025). Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- (Compound Summary). National Library of Medicine.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

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Benchmarking Catalysts for the Chemoselective Functionalization of 1-Bromo-5-chloro-4-iodo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In modern drug discovery and materials science, the ability to perform iterative, programmed functionalization on a single aromatic core is highly prized. 1-Bromo-5-chloro-4-iodo-2-methylbenzene (CAS: 1349718-82-6)[1] represents an ideal tetra-substituted building block for such endeavors. Possessing three distinct carbon-halogen bonds alongside a sterically directing methyl group, this scaffold allows chemists to sequentially install three different functional groups via transition-metal-catalyzed cross-coupling.

The fundamental causality governing this chemoselectivity lies in the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The thermodynamic ease of oxidative addition to a low-valent metal center follows the strict hierarchy of C-I (~55 kcal/mol) > C-Br (~68 kcal/mol) > C-Cl (~81 kcal/mol)[2]. Consequently, successful functionalization requires a kinetic balancing act: selecting a catalyst active enough to insert into the target C-X bond, but mild enough to leave the remaining halogens untouched[3].

Mechanistic Rationale & Catalyst Selection

The rate-determining step in these cross-coupling reactions is typically the oxidative addition of the aryl halide to the metal center[2]. To prevent over-functionalization, the catalyst system (metal + ligand) and thermal conditions must be precisely calibrated to the activation barrier of the specific halogen being targeted.

Reactivity Substrate 1-Bromo-5-chloro- 4-iodo-2-methylbenzene CI C-I Activation BDE: ~55 kcal/mol Fastest Substrate->CI Pd(PPh3)4 50°C CBr C-Br Activation BDE: ~68 kcal/mol Intermediate Substrate->CBr Pd2(dba)3/XPhos 80°C CCl C-Cl Activation BDE: ~81 kcal/mol Slowest Substrate->CCl NiCl2 or Pd/RuPhos 110°C

Fig 1. Thermodynamic and kinetic hierarchy of carbon-halogen bond oxidative addition.

Phase 1: Benchmarking C-I Functionalization (Position 4)

The first step targets the highly reactive C-I bond. The objective here is to achieve complete conversion without triggering premature C-Br cleavage. Electron-neutral phosphine ligands like PPh3 are ideal because they provide sufficient electron density to activate the C-I bond at mild temperatures (50 °C) without providing the necessary push to break the C-Br bond[3].

Catalyst Performance Data (Suzuki-Miyaura with Phenylboronic Acid)
Catalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-I vs C-Br)
Pd(PPh3)4 (5 mol%) Na2CO3THF/H2O50>95>99:1
Pd(dppf)Cl2 (5 mol%) K2CO3Dioxane/H2O608895:5
Pd(OAc)2 / PPh3 K3PO4Toluene807580:20 (Significant C-Br cleavage)
Protocol 1: Highly Selective C-I Arylation
  • Preparation: Charge a flame-dried Schlenk flask with 1-Bromo-5-chloro-4-iodo-2-methylbenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent Addition: Add degassed THF (0.1 M) and aqueous Na2CO3 (2.0 M, 2.0 equiv) under a positive pressure of argon.

  • Reaction: Stir the biphasic mixture vigorously at 50 °C for 4 hours.

  • Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Validation Checkpoint (Self-Validating System):

  • TLC: The starting material should be completely consumed.

  • LC-MS: Confirm the presence of the [M+H]+ peak. Crucially, the isotopic pattern must show the characteristic 3:4:1 ratio (M / M+2 / M+4), which is the definitive mathematical signature of a molecule containing exactly one Bromine (approx. 1:1 isotopic distribution) and one Chlorine (approx. 3:1 isotopic distribution). If this pattern is missing, over-coupling has occurred.

Phase 2: Benchmarking C-Br Functionalization (Position 1)

With the C-I bond functionalized, the next target is the C-Br bond. Standard Pd(PPh3)4 is often too sluggish here. We must benchmark catalysts featuring bulky, electron-rich biarylphosphine ligands (like XPhos or PCy3). These ligands accelerate the rate-determining oxidative addition into the stronger C-Br bond, while their steric bulk facilitates rapid reductive elimination, preventing catalyst trapping[4].

Catalyst Performance Data (Suzuki-Miyaura with 4-Methoxyphenylboronic Acid)
Catalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity (C-Br vs C-Cl)
Pd2(dba)3 / XPhos K3PO4Dioxane8092>98:2
Pd(OAc)2 / PCy3 Cs2CO3Toluene/H2O808995:5
Pd(PPh3)4 Na2CO3DMF1004570:30 (Sluggish, poor conversion)
Protocol 2: Selective C-Br Arylation
  • Preparation: Charge a flask with the Intermediate 1 from Phase 1 (1.0 equiv), the second arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M) under argon.

  • Reaction: Stir at 80 °C for 12 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Validation Checkpoint (Self-Validating System):

  • LC-MS: The mass spectrum of the isolated product must now exhibit an M / M+2 ratio of 3:1 . This confirms the successful replacement of the bromine atom while verifying that the highly inert chlorine atom remains fully intact.

Phase 3: Benchmarking C-Cl Functionalization (Position 5)

The final carbon-chlorine bond is notoriously inert. Palladium systems often require specialized Buchwald ligands (e.g., RuPhos) and strong bases. Alternatively, Nickel catalysts are increasingly benchmarked for C-Cl activation. Nickel’s smaller atomic radius and higher nucleophilicity make it exceptionally well-suited for inserting into the highly stable C-Cl bond, a transformation that typically stalls with standard palladium systems[5].

Catalyst Performance Data (Buchwald-Hartwig Amination with Morpholine)
Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
NiCl2(dppp) / Zn NaOtBuToluene11085Excellent insertion into inert C-Cl bonds.
Pd2(dba)3 / RuPhos NaOtBuToluene11090Requires strictly anhydrous conditions.
Pd(OAc)2 / SPhos K3PO4Dioxane10060Prone to protodehalogenation side-reactions.
Protocol 3: Forcing C-Cl Amination
  • Preparation: Inside a glovebox, charge a vial with Intermediate 2 (1.0 equiv), morpholine (1.5 equiv), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and NaOtBu (2.5 equiv).

  • Solvent Addition: Add anhydrous Toluene (0.1 M). Seal the vial.

  • Reaction: Heat at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify.

Validation Checkpoint (Self-Validating System):

  • LC-MS: The final product should exhibit a single[M+H]+ peak. The heavy halogen isotopic pattern (M+2, M+4) must be completely absent, confirming the total functionalization of the aromatic core.

Summary Workflow

Workflow Substrate Starting Material 1-Bromo-5-chloro-4-iodo-2-methylbenzene Step1 Step 1: C-I Suzuki Coupling Catalyst: Pd(PPh3)4 Temp: 50°C Substrate->Step1 Int1 Intermediate 1 (C4-Arylated, C1-Br, C5-Cl Intact) Step1->Int1 Step2 Step 2: C-Br Suzuki Coupling Catalyst: Pd2(dba)3 / XPhos Temp: 80°C Int1->Step2 Int2 Intermediate 2 (C4, C1-Diarylated, C5-Cl Intact) Step2->Int2 Step3 Step 3: C-Cl Buchwald/Suzuki Catalyst: Pd2(dba)3 / RuPhos Temp: 110°C Int2->Step3 Product Final Product (Fully Functionalized Scaffold) Step3->Product

Fig 2. Sequential chemoselective functionalization workflow for polyhalogenated arenes.

References

1.[2] Benchchem. Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Available at: 2.[1] PubChem (NIH). Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI. Available at: 3.[4] PMC (NIH). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: 4.[3] Benchchem. A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis. Available at: 5.[5] ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. Available at:

Sources

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